Product packaging for Fosciclopirox(Cat. No.:CAS No. 1380539-06-9)

Fosciclopirox

货号: B607534
CAS 编号: 1380539-06-9
分子量: 317.27 g/mol
InChI 键: NTKBXPWLNROYPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fosciclopirox is a phosphoryloxymethyl (POM) ester-based prodrug of ciclopirox (CPX), a synthetic, broad-spectrum antifungal agent with antibacterial, anti-inflammatory and potential antineoplastic activities. Upon intravenous administration of this compound, the POM moiety is cleaved off by phosphatases and the active metabolite CPX is released. Although its exact anticancer mechanism is not yet fully elucidated, CPX has been shown to inhibit tumor cell proliferation, induce apoptosis, and reduce tumor cell mobility in certain cancer types. CPX inhibits Notch1 activation and inhibits the Notch1-mediated signaling pathway, which is upregulated in many cancer cell types. This inhibits Notch downstream target proteins, inhibits the expression of gamma-secretase complex proteins, and prevents proliferation in susceptible cancer cells. CPX inhibits the iron-containing enzymes, catalase and peroxidase, which facilitate the decomposition of hydrogen peroxide, a reactive oxygen species (ROS) involved in oxidative stress. CPX also inhibits the iron-dependent enzyme ribonucleotide reductase, which is essential in DNA synthesis. CPX downregulates protein expression of cyclin D1 and cyclin E1, as well as their enzymatic counterparts cyclin-dependent kinases 4 and 2 (CDK4 and CDK2), which may inhibit tumor cell proliferation by slowing cell cycle progression from G1/G0 to S phase. Further, CPX may induce apoptosis by downregulating the expression of anti-apoptotic proteins, Bcl-xL and survivin, and increasing cleavage of Bcl-2. Additionally, CPX may inhibit tumor cell proliferation, survival and motility by inhibiting the phosphorylation of p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1), two downstream effector molecules of the mammalian target of rapamycin complex 1 (mTORC1). The CPX-POM prodrug improves the solubility of CPX and increases systemic efficacy.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20NO6P B607534 Fosciclopirox CAS No. 1380539-06-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBXPWLNROYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380539-06-9
Record name Fosciclopirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fosciclopirox: A Technical Whitepaper on the Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fosciclopirox (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent Ciclopirox (CPX).[1][2] While CPX has long been used topically, its potent anticancer activities have garnered significant interest for systemic oncology applications.[3][4] However, the poor oral bioavailability and gastrointestinal toxicity of CPX have limited its clinical utility.[5][6] this compound overcomes these limitations by enabling parenteral administration, leading to rapid and complete conversion to the active metabolite, CPX, in the bloodstream.[2][7] This document provides an in-depth technical overview of the multifaceted mechanism of action of this compound-derived Ciclopirox in cancer cells, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing complex biological pathways.

Introduction: From Antifungal to Anticancer Agent

Ciclopirox (CPX) is a synthetic hydroxypyridone antifungal agent that has been repurposed for oncology due to its significant preclinical anticancer activity across a range of solid and hematologic malignancies.[5][8] The development of this compound, a prodrug of CPX, has been a critical step in enabling systemic administration and achieving therapeutic concentrations in vivo.[7] Upon intravenous administration, this compound is rapidly metabolized by phosphatases into its active form, Ciclopirox.[1] This technical guide focuses on the mechanisms of the active metabolite, CPX.

The primary anticancer mechanisms of CPX are multifaceted, stemming from its ability to chelate intracellular iron.[3][9] This fundamental action disrupts numerous iron-dependent cellular processes critical for cancer cell proliferation, survival, and signaling. Key downstream effects include the inhibition of the Notch and Wnt signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[5][10]

Fosciclopirox_Activation This compound This compound (Prodrug) (CPX-POM) Phosphatases Blood Phosphatases This compound->Phosphatases Systemic Administration CPX Ciclopirox (CPX) (Active Metabolite) Phosphatases->CPX Rapid & Complete Metabolism Action Anticancer Activity CPX->Action

Figure 1: this compound prodrug activation pathway.

Core Mechanism of Action

The anticancer effects of Ciclopirox are not attributed to a single target but rather to a cascade of events initiated by the disruption of iron homeostasis.

Iron Chelation: The Central Hub

CPX functions as a potent intracellular iron chelator.[3][9][11] Cancer cells have a heightened demand for iron compared to normal cells, making them particularly vulnerable to iron depletion. This "iron addiction" is due to the role of iron as a critical cofactor for enzymes involved in DNA synthesis, energy metabolism, and cell cycle progression.[12] By binding and sequestering intracellular iron, CPX inhibits these essential iron-dependent enzymes.[1][11]

A primary target of this iron chelation is ribonucleotide reductase (RR) , the rate-limiting enzyme in the production of deoxyribonucleotides required for DNA synthesis and repair.[1][3] Inhibition of RR leads to a depletion of the dNTP pool, resulting in DNA damage and S-phase cell cycle arrest.[3]

Iron_Chelation_Mechanism Mechanism of Iron Chelation by Ciclopirox cluster_cell Cancer Cell CPX Ciclopirox (CPX) Iron Intracellular Iron (Fe³⁺) CPX->Iron Chelates RR Ribonucleotide Reductase (Iron-Dependent) Iron->RR Cofactor for DNA_Synth DNA Synthesis & Repair RR->DNA_Synth Enables Cell_Cycle Cell Cycle Arrest (S-Phase) DNA_Synth->Cell_Cycle Depletion Leads to

Figure 2: CPX-mediated iron chelation and its effect on DNA synthesis.
Inhibition of Key Oncogenic Signaling Pathways

CPX has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

In urothelial and other cancers, CPX suppresses the Notch signaling pathway.[5][8] This is achieved through direct binding to essential components of the γ-secretase complex , specifically Presenilin 1 (PSEN1) and Nicastrin .[5][6][10] The γ-secretase complex is responsible for the proteolytic cleavage and activation of the Notch receptor. By inhibiting this complex, CPX prevents the release of the Notch Intracellular Domain (NICD), its subsequent translocation to the nucleus, and the transcription of downstream target genes like Hes1 and c-Myc , which are critical for proliferation and cell survival.[8][10]

Notch_Pathway_Inhibition cluster_membrane Cell Membrane Notch Notch Receptor Gamma_Secretase γ-Secretase Complex (PSEN1, Nicastrin) Notch->Gamma_Secretase Cleavage Site NICD NICD (Active Fragment) Gamma_Secretase->NICD Releases CPX Ciclopirox (CPX) CPX->Gamma_Secretase Binds & Inhibits Nucleus Nucleus NICD->Nucleus Translocates to Target_Genes Target Gene Transcription (Hes1, c-Myc, Cyclin D1) Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Figure 3: Inhibition of the Notch signaling pathway by Ciclopirox.

The Wnt/β-catenin pathway, crucial for cell fate and proliferation, is also inhibited by CPX.[3][10] This inhibition is linked to the pathway's dependence on iron.[3][12] By chelating iron, CPX disrupts Wnt signaling, leading to decreased nuclear translocation of β-catenin and reduced expression of its target genes.[12] Clinical studies have observed treatment-related changes in β-catenin expression in bladder cancer patients treated with this compound.[10]

CPX can inhibit the proliferation, survival, and motility of cancer cells by interfering with the mammalian target of rapamycin complex 1 (mTORC1) pathway.[1] It achieves this by inhibiting the phosphorylation of the two primary downstream effectors of mTORC1: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[1]

Cellular Consequences and Phenotypic Outcomes

The molecular perturbations induced by CPX manifest in several key anticancer phenotypes.

Cell Cycle Arrest

CPX potently induces cell cycle arrest, primarily at the G0/G1 and S phases.[5][13][14] This is a direct consequence of both the inhibition of DNA synthesis (via ribonucleotide reductase) and the downregulation of key cell cycle regulatory proteins.[1][15] Western blot analyses have consistently shown that CPX treatment reduces the expression of Cyclin D1, Cyclin E1, and Cyclin B1 , as well as their partner cyclin-dependent kinases (CDK2, CDK4) .[1][8] Furthermore, CPX promotes the degradation of the Cdc25A phosphatase, a critical activator of G1-CDKs, thereby increasing the inhibitory phosphorylation of these kinases and halting cell cycle progression.[15]

Cell_Cycle_Arrest G1 G1 Phase Checkpoint G1/S Checkpoint G1->Checkpoint S S Phase G2M G2/M Phase S->G2M Checkpoint->S Arrest CELL CYCLE ARREST Checkpoint->Arrest Cyclins Cyclin D1, E1 Cyclins->Checkpoint Activate CDKs CDK2, CDK4 CDKs->Checkpoint Activate Cdc25A Cdc25A Cdc25A->CDKs Activate CPX Ciclopirox CPX->Cyclins Downregulates CPX->CDKs Downregulates CPX->Cdc25A Promotes Degradation

Figure 4: Ciclopirox-mediated induction of G1/S cell cycle arrest.
Induction of Apoptosis

CPX treatment leads to the induction of programmed cell death (apoptosis).[8][16] This occurs through the modulation of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization. CPX downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .[1][8] This shifts the cellular balance in favor of apoptosis, leading to the activation of effector caspases (like Caspase-3/7 ) and the subsequent cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP) .[8][16] Studies have also shown that at early time points, CPX may induce autophagy, which later switches to apoptosis.[8]

Inhibition of Proliferation, Spheroid Formation, and Metastasis

In vitro, CPX demonstrates a significant, dose-dependent inhibition of cancer cell proliferation and clonogenicity.[5][8] It also effectively inhibits the formation and growth of 3D spheroids, a model for studying tumor microenvironments and cancer stem-like cells.[4][5] Furthermore, CPX has been shown to reduce the migratory and invasive capabilities of cancer cells, suggesting a potential role in preventing metastasis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound/Ciclopirox.

Table 1: In Vitro Efficacy of Ciclopirox
Cell LinesCancer TypeAssayEndpointValueReference(s)
HL-60, MV4-11Acute Myeloid LeukemiaProliferationIC₅₀2.5 - 4 µM[16]
T24, 253JBVBladder CancerProliferation, Colony FormationIC₅₀2 - 4 µM[14]
T24Bladder CancerCell Cycle AnalysisTreatment Conc.4 µM[8][13]
UM-UC-3Bladder CancerCell Cycle AnalysisTreatment Conc.4 µM[8][13]
T24Bladder CancerInvasion AssayTreatment Conc.2 µM (½ IC₅₀)[8]
Table 2: In Vivo & Clinical Pharmacokinetic and Dosing Data
Model/Patient PopulationCancer TypeDrugDoseKey Finding(s)Reference(s)
BBN Mouse ModelBladder CancerThis compound (IP)235 & 470 mg/kg (daily)Significant decrease in bladder weight; tumor downstaging.[5][6][8]
Advanced Solid TumorsVariousThis compound (IV)900 mg/m²Recommended Phase 2 Dose (RP2D) / MTD.[10][17]
NMIBC/MIBC PatientsBladder CancerThis compound (IV)900 mg/m²Mean CPX Conc: Plasma (~27µM), Tumor (~9µM), Urine (~100µM).[10]
Relapsed/Refractory AMLAcute Myeloid LeukemiaThis compound (IV)900 mg/m² (Days 1-5 of 21)Phase 1B/2A clinical trial dose.[16]

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of Ciclopirox.

Cell Proliferation (MTT) Assay
  • Objective: To determine the dose-dependent effect of CPX on the viability and proliferation of cancer cells.

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., T24, UM-UC-3, HL-60) are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere overnight.[8][18]

    • Treatment: Cells are treated with increasing concentrations of CPX (e.g., 0-40 µM) or a vehicle control (e.g., EtOH).[8]

    • Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).

    • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

    • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of CPX on cell cycle phase distribution.

  • Methodology:

    • Treatment: Cells are seeded in 6-well plates and treated with a specified concentration of CPX (e.g., 4 µM) or vehicle control for 24-48 hours.[8][13]

    • Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

    • Fixation: The cell pellet is resuspended in 500 µL of PBS, and 4.5 mL of ice-cold 70% ethanol is added dropwise while vortexing. Cells are fixed overnight at -20°C.

    • Staining: Fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

    • Analysis: Samples are incubated in the dark for 30 minutes at room temperature and then analyzed on a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western Blot Analysis
  • Objective: To measure the expression levels of specific proteins (e.g., cyclins, CDKs, Notch pathway components) following CPX treatment.

  • Methodology:

    • Cell Lysis: Treated and control cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-Cyclin D1, anti-Hes1, anti-cleaved PARP) overnight at 4°C.

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

In Vivo Tumor Model (BBN-Induced Bladder Cancer)
  • Objective: To evaluate the in vivo efficacy of this compound in a chemically induced, clinically relevant mouse model of bladder cancer.

  • Methodology:

    • Induction: Male C57BL/6 mice are administered N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) in their drinking water for a period of 12-20 weeks to induce the formation of urothelial carcinoma.

    • Treatment: Following tumor induction, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of this compound (e.g., 235 mg/kg and 470 mg/kg) for a specified duration (e.g., 4 weeks).[5][6] The control group receives a vehicle.

    • Monitoring: Animal body weight and general health are monitored throughout the study.

    • Endpoint Analysis: At the end of the treatment period, animals are euthanized. Bladders are harvested, weighed (as a surrogate for tumor volume), and fixed in formalin for histopathological analysis.[5][6]

    • Evaluation: Tumor stage, grade, and proliferation index (e.g., Ki-67 staining) are assessed by a pathologist. Bladder tissues can also be processed for Western blot or IHC to analyze target protein expression (e.g., Presenilin 1, Hes-1).[5]

BBN_Model_Workflow start Start: C57BL/6 Mice induction Tumor Induction: BBN in drinking water (12-20 weeks) start->induction randomize Randomization induction->randomize treat Treatment Group: Daily IP this compound (4 weeks) randomize->treat control Control Group: Daily IP Vehicle (4 weeks) randomize->control endpoint Endpoint: Euthanasia & Bladder Harvest treat->endpoint control->endpoint analysis Analysis: - Bladder Weight - Histopathology - Proliferation Index - Target Expression endpoint->analysis

References

Fosciclopirox: A Prodrug Approach to Systemic Ciclopirox Delivery for Oncological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosciclopirox is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent ciclopirox.[1][2] While ciclopirox has demonstrated potent anticancer activity in preclinical models, its clinical utility as a systemic anticancer agent has been hampered by poor oral bioavailability and dose-limiting gastrointestinal toxicities.[3][4] this compound was developed to overcome these limitations by enabling parenteral administration and achieving systemic concentrations of the active metabolite, ciclopirox.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its conversion to ciclopirox, mechanism of action, preclinical and clinical pharmacokinetics, and key experimental methodologies.

Introduction: The Rationale for a Ciclopirox Prodrug

Ciclopirox, a hydroxypyridone antifungal agent, has long been used topically to treat various fungal infections.[3] Beyond its antimycotic properties, a growing body of evidence has highlighted its potential as a repurposed anticancer agent.[2][7] The primary mechanism of action of ciclopirox is believed to be the chelation of polyvalent metal cations, particularly iron (Fe³⁺), which are essential cofactors for numerous enzymes involved in cellular processes critical for cancer cell proliferation and survival.[2] However, the therapeutic potential of ciclopirox as a systemic anticancer agent has been limited by its poor aqueous solubility and low oral bioavailability.[3][4]

To address these challenges, this compound (CPX-POM), a phosphoryloxymethyl ester of ciclopirox, was synthesized.[5][6] This prodrug strategy was designed to enhance water solubility and enable parenteral administration, thereby achieving systemic exposure to the active ciclopirox metabolite.[6] Upon intravenous administration, this compound is rapidly and completely metabolized by ubiquitous phosphatases in the blood to yield ciclopirox, formaldehyde, and inorganic phosphate.[8]

Chemical Structure and Conversion

This compound is chemically designated as ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate. Its conversion to the active drug, ciclopirox, is a rapid, one-step enzymatic process.

G This compound This compound ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate Ciclopirox Ciclopirox (Active Metabolite) This compound->Ciclopirox Enzymatic Hydrolysis Phosphatases Circulating Phosphatases This compound->Phosphatases Byproducts Formaldehyde + Inorganic Phosphate Ciclopirox->Byproducts Phosphatases->Ciclopirox

Fig. 1: Conversion of this compound to Ciclopirox.

Mechanism of Action of Ciclopirox

The anticancer activity of ciclopirox is multi-faceted and primarily stems from its ability to chelate intracellular iron. This iron chelation disrupts several key signaling pathways crucial for cancer cell growth, proliferation, and survival.

G cluster_ciclopirox Ciclopirox cluster_cellular_effects Cellular Effects Ciclopirox Ciclopirox Iron_Chelation Intracellular Iron Chelation Ciclopirox->Iron_Chelation Notch_Inhibition Notch Signaling Inhibition Iron_Chelation->Notch_Inhibition Wnt_Inhibition Wnt/β-catenin Signaling Inhibition Iron_Chelation->Wnt_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 and S phase) Notch_Inhibition->Cell_Cycle_Arrest Wnt_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig. 2: Key Signaling Pathways Targeted by Ciclopirox.

Quantitative Data Summary

Preclinical Pharmacokinetics of Ciclopirox after this compound Administration

Pharmacokinetic studies in rats and dogs have demonstrated that intravenous administration of this compound leads to rapid and complete conversion to ciclopirox, with the prodrug itself being undetectable in plasma.[6]

Table 1: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Sprague-Dawley Rats Following a Single Intravenous Dose of this compound (17.5 mg/kg) [6]

ParameterUnitValue (Mean ± SD)
Cmaxng/mL10,800 ± 1,200
Tmaxh0.083 ± 0.00
AUC(0-inf)ng·h/mL5,800 ± 500
t1/2h0.6 ± 0.1
CLmL/h/kg3,326 ± 284
VssmL/kg1,853 ± 214

Table 2: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Beagle Dogs Following a Single Intravenous Dose of this compound (5.4 mg/kg) [6]

ParameterUnitValue (Mean ± SD)
Cmaxng/mL2,800 ± 400
Tmaxh0.083 ± 0.00
AUC(0-inf)ng·h/mL1,700 ± 200
t1/2h0.8 ± 0.1
CLmL/h/kg549 ± 65
VssmL/kg468 ± 69
Phase I Clinical Trial of this compound (NCT03348514)

A first-in-human, Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenous this compound in patients with advanced solid tumors.[4][9]

Table 3: Key Outcomes of the Phase I Clinical Trial of this compound [1][9]

ParameterFinding
Number of Patients19
Dose Escalation Range30 to 1200 mg/m²
Recommended Phase 2 Dose (RP2D)900 mg/m² administered IV over 20 minutes on Days 1-5 every 21 days
Most Common Treatment-Related Adverse EventsNausea, fatigue, constipation
Clinically Significant ResponsesPathologic downstaging observed in muscle-invasive bladder cancer (MIBC) patients
PharmacokineticsThis compound rapidly cleared from plasma; Ciclopirox half-life ranged from 2 to 8 hours
PharmacodynamicsEvidence of Notch and Wnt signaling inhibition

Detailed Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves the conjugation of a phosphoryloxymethyl (POM) moiety to ciclopirox.[3][10] The synthesis can be conceptualized by the following workflow:

G Start Ciclopirox Olamine Salt Desalting Desalting to yield Ciclopirox Free Acid Start->Desalting Conjugation Conjugation Reaction Desalting->Conjugation POM_Reagent Phosphoryloxymethyl Reagent POM_Reagent->Conjugation Purification Purification and Isolation Conjugation->Purification Final_Product This compound Purification->Final_Product

Fig. 3: General Synthetic Workflow for this compound.

A patent describes a method for preparing ciclopirox from its olamine salt by dissolving it in 2N HCl, extracting with ethyl acetate, and precipitating with hexane to yield ciclopirox.[10] This is a crucial first step to obtaining the free acid for subsequent conjugation.

In Vitro Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of ciclopirox on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ciclopirox in culture medium. Remove the old medium from the wells and add the ciclopirox-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an AlamarBlue assay, according to the manufacturer's instructions.[11][12]

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies after treatment with ciclopirox.[13][14]

  • Cell Treatment: Treat a sub-confluent flask of cancer cells with various concentrations of ciclopirox for a defined period (e.g., 24 hours).

  • Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixing and Staining: Gently wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[14]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Spheroid Formation Assay

This 3D culture model mimics the in vivo tumor microenvironment.[12]

  • Cell Seeding: Seed cancer cells into ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in a serum-free medium supplemented with growth factors.

  • Spheroid Formation: Centrifuge the plates at a low speed to facilitate cell aggregation and incubate for 4-10 days to allow spheroid formation.[15]

  • Compound Treatment: Add different concentrations of ciclopirox to the wells containing mature spheroids.

  • Assessment of Spheroid Growth: Monitor the spheroid size and morphology using an inverted microscope at regular intervals.

  • Viability Assay: At the end of the treatment period, assess the viability of the spheroids using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D).[12]

In Vivo N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) Mouse Bladder Cancer Model

This chemically induced bladder cancer model is used to evaluate the in vivo efficacy of this compound.[16][17]

  • Tumor Induction: Administer BBN in the drinking water of mice for 12-20 weeks to induce the formation of bladder tumors.[16][18]

  • Treatment: Once tumors are established, administer this compound via intraperitoneal or intravenous injection at predetermined doses and schedules (e.g., once daily for four weeks).[2][7]

  • Monitoring: Monitor the tumor growth and the general health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals, and excise the bladders. Measure the bladder weight as a surrogate for tumor volume.[2]

  • Histopathological Analysis: Process the bladder tissues for histopathological examination to assess tumor stage and grade.

  • Immunohistochemistry: Perform immunohistochemical staining for proliferation markers (e.g., Ki67) and markers of the targeted signaling pathways (e.g., Notch1, β-catenin).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of ciclopirox to its target proteins in a cellular context.[19][20]

  • Cell Treatment: Treat intact cells or cell lysates with ciclopirox or a vehicle control.

  • Heat Shock: Heat the samples across a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ciclopirox indicates target engagement.

Conclusion

This compound represents a promising advancement in the development of ciclopirox as a systemic anticancer agent. By overcoming the limitations of oral administration, this compound enables the delivery of therapeutic concentrations of ciclopirox to tumors, as demonstrated in preclinical models and early-phase clinical trials. The multi-faceted mechanism of action of ciclopirox, primarily driven by iron chelation and the subsequent inhibition of critical oncogenic signaling pathways, provides a strong rationale for its continued investigation in various cancer types, particularly urothelial carcinoma. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

Fosciclopirox: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox (CPX-POM) is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent ciclopirox (CPX).[1][2] This modification of the ciclopirox molecule is designed to overcome the poor aqueous solubility and limited bioavailability of the parent drug, enabling parenteral administration for systemic therapies.[3][4] Upon administration, this compound is rapidly and completely metabolized by phosphatases in the blood to release the active metabolite, ciclopirox.[2][3] Ciclopirox has demonstrated not only antifungal and antibacterial properties but also potent anticancer activity in a variety of solid and hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended for professionals in drug development and scientific research.

Chemical Properties

This compound is a white solid that exhibits significantly improved aqueous solubility compared to its parent compound, ciclopirox.[3] This enhanced solubility is a key feature for its development as an injectable therapeutic agent. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource(s)
IUPAC Name ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate[1][5]
Synonyms CPX-POM, Fosciclopiroxum[5][6]
CAS Number 1380539-06-9[1][5][6]
Molecular Formula C₁₃H₂₀NO₆P[1]
Molecular Weight 317.27 g/mol [1]
Solubility DMSO: 63 - 100 mg/mLEthanol: 63 mg/mLWater: Insoluble[6]
Appearance Solid powder[5]
Storage Conditions -20°C for long-term storage[5]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the preparation of the active drug, ciclopirox, followed by the attachment of the phosphoryloxymethyl (POM) promoiety.

Step 1: Preparation of Ciclopirox from Ciclopirox Olamine

The starting material for the synthesis of this compound is often the commercially available ciclopirox olamine salt. The free ciclopirox is obtained by acidification of the olamine salt.

Experimental Protocol:

  • Dissolution: Ciclopirox olamine is dissolved in a suitable acidic solution, such as 2 N hydrochloric acid.

  • Extraction: The aqueous solution is then extracted with an organic solvent, typically ethyl acetate, to transfer the free ciclopirox into the organic phase.

  • Precipitation and Isolation: The organic extract is concentrated, and the ciclopirox is precipitated by the addition of a non-polar solvent like hexane. The resulting solid is collected by filtration and dried to yield pure ciclopirox.

Step 2: Synthesis of the Phosphoryloxymethyl (POM) Moiety Reagent

A key reagent for the synthesis of this compound is a protected and activated form of the POM group, such as di-tert-butyl(chloromethyl)phosphate. The synthesis of this reagent is a critical step.

Step 3: Coupling of Ciclopirox with the POM Reagent to Yield this compound

The final step in the synthesis is the coupling of ciclopirox with the activated POM reagent. This reaction forms the ester linkage between the hydroxyl group of ciclopirox and the POM moiety. Subsequent deprotection of the phosphate group yields this compound. While a detailed, publicly available experimental protocol for this specific step is limited, the general approach involves the reaction of the N-hydroxy group of ciclopirox with an electrophilic phosphonate derivative.

Mechanism of Action: Targeting the Notch Signaling Pathway

The anticancer activity of this compound is attributed to its active metabolite, ciclopirox. Ciclopirox has been shown to be a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in various cancers.[1] Specifically, ciclopirox targets the γ-secretase complex, a key enzyme responsible for the activation of Notch receptors.[6] By inhibiting γ-secretase, ciclopirox prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the transcription of downstream target genes involved in cell proliferation, survival, and differentiation.

Notch_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage Gamma_Secretase γ-Secretase Complex CSL CSL NICD->CSL Translocation Target_Genes Target Gene Transcription CSL->Target_Genes MAML MAML MAML->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Activation This compound This compound Ciclopirox Ciclopirox (Active Metabolite) This compound->Ciclopirox Metabolism Ciclopirox->Gamma_Secretase Inhibition

Caption: Inhibition of the Notch signaling pathway by Ciclopirox.

Experimental Workflows

The development and analysis of this compound involve several key experimental workflows, from its synthesis to its characterization and biological evaluation.

Fosciclopirox_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioactivity Biological Evaluation start Ciclopirox Olamine step1 Acidification & Extraction start->step1 ciclopirox Ciclopirox step1->ciclopirox step2 Coupling Reaction ciclopirox->step2 pom_reagent POM Reagent Synthesis pom_reagent->step2 This compound This compound step2->this compound hplc HPLC This compound->hplc nmr NMR This compound->nmr ms Mass Spectrometry This compound->ms solubility_test Solubility Assessment This compound->solubility_test in_vitro In Vitro Assays (e.g., Cell Viability) This compound->in_vitro in_vivo In Vivo Models (e.g., Xenografts) in_vitro->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd

Caption: General experimental workflow for this compound.

References

The Emergence of a Fungicide as a Cancer Fighter: A Technical Guide to the Antineoplastic Activity of Ciclopirox

Author: BenchChem Technical Support Team. Date: November 2025

For decades, ciclopirox has been a mainstay in the topical treatment of fungal infections. More recently, a growing body of preclinical and clinical research has unveiled its potent antineoplastic activity, leading to its repurposing as a potential anticancer agent. This technical guide provides an in-depth exploration of the discovery, mechanisms of action, and experimental validation of ciclopirox's anticancer properties, tailored for researchers, scientists, and drug development professionals.

The serendipitous discovery of ciclopirox's anticancer effects stemmed from independent cell-based chemical screens of off-patent drug libraries, which identified it as a compound with previously unrecognized antineoplastic activity.[1][2] This finding has since spurred a wave of research to elucidate the molecular mechanisms underpinning its ability to inhibit cancer cell growth and induce cell death across a spectrum of human tumors, including leukemia, myeloma, breast cancer, and rhabdomyosarcoma.[1][3][4]

Core Mechanism: Iron Chelation

The cornerstone of ciclopirox's antineoplastic activity lies in its function as a potent iron chelator.[1][3][5] Cancer cells have a heightened requirement for iron to sustain their rapid proliferation and metabolic activity.[4] Ciclopirox disrupts this iron homeostasis by binding to intracellular iron (both Fe³⁺ and Fe²⁺), thereby inhibiting the function of crucial iron-dependent enzymes that are vital for cancer cell survival and progression.[1][3]

One of the primary targets of ciclopirox-mediated iron chelation is ribonucleotide reductase, a key enzyme in DNA synthesis and repair.[1][4][5] By inhibiting this enzyme, ciclopirox effectively halts DNA replication, leading to cell cycle arrest and apoptosis.[4][5]

Impact on Key Signaling Pathways

The iron-chelating property of ciclopirox triggers a cascade of effects on multiple signaling pathways that are frequently dysregulated in cancer.

Inhibition of the mTORC1 Signaling Pathway

Ciclopirox has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7] This inhibition is not direct but is mediated through the activation of AMP-activated protein kinase (AMPK).[6][7] Activated AMPK, in turn, activates the tuberous sclerosis complex (TSC) and phosphorylates raptor, a key component of mTORC1, leading to the suppression of mTORC1 activity.[6][7] This results in the decreased phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately impeding protein synthesis and cell growth.[6][7]

mTORC1_Pathway Ciclopirox Ciclopirox AMPK AMPK Ciclopirox->AMPK activates TSC2 TSC2 AMPK->TSC2 activates Raptor Raptor AMPK->Raptor phosphorylates (S792) mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Figure 1: Ciclopirox-mediated inhibition of the mTORC1 signaling pathway.
Disruption of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, is another key target of ciclopirox.[8][9] Iron is a required cofactor for the activity of this pathway.[3] By chelating iron, ciclopirox inhibits Wnt/β-catenin signaling, leading to the downregulation of β-catenin expression and subsequent suppression of tumor growth.[3][8] This has been observed in various cancer types, including myeloma and lymphoma.[8][9]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP5_6->Destruction_Complex inhibits Ciclopirox Ciclopirox Iron Intracellular Iron (Fe2+/Fe3+) Ciclopirox->Iron chelates Iron->Destruction_Complex required for activity beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Figure 2: Ciclopirox disrupts Wnt/β-catenin signaling through iron chelation.
Induction of Cell Cycle Arrest

Ciclopirox induces cell cycle arrest, primarily at the G1/S phase transition.[4][10][11] This is achieved through multiple mechanisms, including the downregulation of key cell cycle regulators. Ciclopirox promotes the degradation of Cdc25A, a phosphatase that activates cyclin-dependent kinases (CDKs).[10][11] This leads to increased inhibitory phosphorylation of G1-CDKs (CDK2 and CDK4) and hypophosphorylation of the retinoblastoma protein (Rb).[4][10] Consequently, the cell cycle is halted, preventing cancer cell proliferation.

Cell_Cycle_Arrest Ciclopirox Ciclopirox Cdc25A Cdc25A Ciclopirox->Cdc25A promotes degradation G1_S_Arrest G1/S Phase Arrest Ciclopirox->G1_S_Arrest G1_CDKs G1-CDKs (CDK2, CDK4) Cdc25A->G1_CDKs activates Rb Rb G1_CDKs->Rb E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates

Figure 3: Ciclopirox induces G1/S cell cycle arrest by promoting Cdc25A degradation.

Quantitative Data on Antineoplastic Activity

The following tables summarize the quantitative data from key studies demonstrating the in vitro and in vivo antineoplastic activity of ciclopirox.

Table 1: In Vitro Cytotoxicity of Ciclopirox (as Ciclopirox Olamine) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Carcinoma2-5[4]
Rh30Rhabdomyosarcoma2-5[4]
HT-29Colon Adenocarcinoma2-5[4]
MDAY-D2Leukemia< 5[1]
K562Leukemia< 5[1]
OCI-AML2Leukemia< 5[1]

Table 2: In Vivo Antitumor Efficacy of Ciclopirox (as Ciclopirox Olamine)

Cancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
Human Leukemia Xenografts (MDAY-D2, K562, OCI-AML2)NOD/SCID Mice25 mg/kg, oral gavage, dailyUp to 65%[1][3]
Human Breast Cancer Xenograft (MDA-MB-231)BALB/c nu/nu Mice25 mg/kg, oral gavage, daily~75%[3]
Human Ewing Sarcoma Xenograft (A673)MiceNot specifiedSignificant inhibition[3]
Human Pancreatic Cancer Xenografts (BxPc3, Panc1, MIA-PACA-2)MiceNot specifiedSignificant inhibition[3]
Human Colon Cancer Xenografts (HCT-8, HCT-8/5-FU, DLD-1)Mice20 mg/kg, intraperitoneal injection, dailyPotent inhibition[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the antineoplastic activity of ciclopirox.

Cell Proliferation Assay

Objective: To determine the effect of ciclopirox on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of ciclopirox olamine (e.g., 0-20 µM) for a specified duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.

  • Quantification: Cell proliferation is assessed using assays such as the MTS assay or by direct cell counting. The MTS reagent is added to each well, and after incubation, the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways affected by ciclopirox.

Methodology:

  • Cell Lysis: After treatment with ciclopirox, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-S6K1, β-catenin, Cdc25A) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of ciclopirox in animal models.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nu/nu).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: Ciclopirox olamine is administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated. Tumors may also be processed for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or Western blot analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines CPX_Treatment_vitro Ciclopirox Treatment (Dose-Response) Cell_Culture->CPX_Treatment_vitro Proliferation_Assay Cell Proliferation Assay (MTS, Cell Counting) CPX_Treatment_vitro->Proliferation_Assay Western_Blot Western Blot Analysis (Signaling Proteins) CPX_Treatment_vitro->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) CPX_Treatment_vitro->Cell_Cycle_Analysis Xenograft_Model Xenograft Model (Immunodeficient Mice) CPX_Treatment_vivo Ciclopirox Treatment (Oral Gavage/IP) Xenograft_Model->CPX_Treatment_vivo Tumor_Measurement Tumor Volume & Weight Measurement CPX_Treatment_vivo->Tumor_Measurement IHC_Analysis Immunohistochemistry (Ki-67, TUNEL) Tumor_Measurement->IHC_Analysis

Figure 4: General experimental workflow for evaluating the antineoplastic activity of ciclopirox.

Conclusion

The repurposing of ciclopirox as an antineoplastic agent represents a promising strategy in cancer therapy. Its well-established safety profile from decades of use as a topical antifungal, combined with its potent and multi-faceted anticancer mechanisms, makes it an attractive candidate for further clinical development.[3][10] The core of its activity, iron chelation, targets a fundamental vulnerability of cancer cells, leading to the disruption of critical signaling pathways and the inhibition of tumor growth. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers seeking to build upon the foundational discoveries of ciclopirox's anticancer properties. Further investigation into combination therapies and the development of more potent analogs may unlock the full therapeutic potential of this repurposed drug.

References

The Inhibition of the Notch Signaling Pathway by Fosciclopirox: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Notch signaling pathway, a critical regulator of cell fate, is frequently dysregulated in various malignancies, including urothelial cancer. This aberrant signaling contributes to tumor progression, proliferation, and resistance to therapy, making it a compelling target for novel anticancer agents. Fosciclopirox, a phosphoryloxymethyl ester prodrug of the antifungal agent Ciclopirox (CPX), has emerged as a potent inhibitor of the Notch signaling cascade. Upon systemic administration, this compound is rapidly and completely metabolized to its active form, CPX, which directly targets the γ-secretase complex, a key component of the Notch pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the experimental protocols used to elucidate its activity.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis. In mammals, the pathway consists of four transmembrane receptors (NOTCH1-4) and five transmembrane ligands (Delta-like ligands DLL1, DLL3, DLL4, and Jagged ligands JAG1, JAG2).

Activation of the pathway is initiated by the binding of a ligand on a "sending" cell to a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex then upregulates the expression of downstream target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.

Diagram of the Canonical Notch Signaling Pathway

Notch Signaling Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Complex Notch_Receptor->Gamma_Secretase S3 Cleavage NICD NICD Gamma_Secretase->NICD Releases CSL_Repressor CSL (Repressor Complex) NICD->CSL_Repressor Translocates & Binds CSL_Activator CSL-NICD-MAML (Activator Complex) CSL_Repressor->CSL_Activator Forms Target_Genes Target Genes (e.g., Hes, Hey) CSL_Activator->Target_Genes Activates Transcription CPX_node CPX_node CPX_node->Gamma_Secretase Inhibits

Caption: Canonical Notch signaling pathway and the inhibitory action of Ciclopirox (CPX).

This compound: Mechanism of Action

This compound is a water-soluble prodrug that is rapidly and completely converted to its active metabolite, Ciclopirox (CPX), by plasma phosphatases following intravenous administration.[1] CPX has been shown to exert its anticancer effects, at least in part, through the inhibition of the Notch signaling pathway.[2][3]

Molecular modeling and cellular thermal shift assays have demonstrated that CPX directly binds to Presenilin 1 and Nicastrin, essential components of the γ-secretase complex.[3][4] By binding to these components, CPX inhibits the proteolytic activity of γ-secretase, thereby preventing the cleavage and release of the NICD.[4] This blockade of NICD activation leads to the downregulation of Notch target genes, such as Hes1 and Hey1, which are critical for cancer cell proliferation and survival.[3][4]

Preclinical Data

In Vitro Studies

The anticancer activity of CPX has been evaluated in various human high-grade urothelial cancer cell lines.

Table 1: In Vitro Activity of Ciclopirox (CPX) in Urothelial Cancer Cell Lines

Cell LineIC50 (µM)Effect on Cell CycleReference(s)
T242-4G0/G1 arrest[5][6]
UM-UC-32-4S-phase arrest[5][6]
HTB-9~4Not specified[6]
HTB-5~4Not specified[6]
HT-1376~4Not specified[6]
RT-4~4Not specified[6]
253JBV2-4Not specified[6]

CPX has also been shown to inhibit colony formation and spheroid growth in these cell lines.[3] Furthermore, treatment with CPX resulted in a significant reduction in the expression of Notch pathway components and downstream targets.[4] In T24 and UM-UC-3 cells, a 4 µM concentration of CPX led to decreased expression of Presenilin 1, Nicastrin, APH-1, PEN-2, Hes1, cMyc, and Cyclin D1.[4]

In Vivo Studies

The in vivo efficacy of this compound (CPX-POM) was assessed in a chemically induced (N-butyl-N-(4-hydroxybutyl) nitrosamine - BBN) mouse model of bladder cancer.

Table 2: In Vivo Efficacy of this compound in a Mouse Bladder Cancer Model

Treatment GroupDose (mg/kg)AdministrationDurationOutcomeReference(s)
Vehicle Control-Intraperitoneal (IP), once daily4 weeks-[3]
This compound25-200IP, once daily4 weeksSignificant decrease in bladder weight; migration to lower tumor stages; dose-dependent reduction in Ki67, PCNA, Notch 1, Presenilin 1, and Hey 1 expression.[2][6]
This compound235IP, once daily4 weeksSignificant decrease in bladder weight; reduction in Presenilin 1 and Hes-1 expression.[3][7]
This compound470IP, once daily4 weeksSignificant decrease in bladder weight; reduction in Presenilin 1 and Hes-1 expression.[3][7]

These in vivo studies demonstrate that this compound effectively inhibits tumor growth and progression in a preclinical model of bladder cancer, which is associated with the downregulation of the Notch signaling pathway.[3][4]

Clinical Data

A first-in-human, Phase 1, open-label, dose-escalation study (NCT03348514) was conducted to evaluate the safety, dose tolerance, pharmacokinetics, and pharmacodynamics of intravenous this compound in patients with advanced solid tumors.[2]

Table 3: Summary of Phase 1 Clinical Trial (NCT03348514) of this compound

ParameterFindingReference(s)
Number of Patients19[2]
Dose Range30 to 1200 mg/m² (IV, once daily on Days 1-5 of a 21-day cycle)[2]
Maximum Tolerated Dose (MTD)900 mg/m²[2]
Most Common Treatment-Related Adverse EventsNausea, vomiting, fatigue, constipation, confusion (Grade 3 at 1200 mg/m², Grade 1 at 600 and 900 mg/m²)
PharmacodynamicsEvidence of Notch and Wnt inhibition[2]
Clinical ActivityOne partial response in a patient with a primary fallopian tube tumor at the 240 mg/m² dose level.

An expansion cohort study in cisplatin-ineligible muscle-invasive bladder cancer (MIBC) patients is underway to further characterize the pharmacologic activity of this compound.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and the Notch signaling pathway.

Diagram of a General Experimental Workflow for Assessing this compound Activity

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanistic Analysis Start Hypothesis: This compound inhibits Notch signaling Animal_Model BBN-Induced Mouse Bladder Cancer Model Start->Animal_Model Cell_Lines Urothelial Cancer Cell Lines (e.g., T24, UM-UC-3) Proliferation Proliferation Assays (e.g., MTT, Clonogenicity) Cell_Lines->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle Migration Migration/Invasion Assays (Boyden Chamber) Cell_Lines->Migration CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Proliferation->CETSA Western_Blot Western Blot (Protein Expression) Cell_Cycle->Western_Blot qPCR RT-qPCR (Gene Expression) Migration->qPCR Treatment This compound Treatment Animal_Model->Treatment Tumor_Analysis Tumor Growth Analysis (Bladder Weight) Treatment->Tumor_Analysis Tumor_Analysis->qPCR Endpoint Conclusion: This compound inhibits Notch signaling via γ-secretase, leading to anti-tumor effects CETSA->Endpoint Western_Blot->Endpoint qPCR->Endpoint

Caption: A generalized workflow for preclinical evaluation of this compound.

Cell Culture

Human urothelial cancer cell lines (T24, UM-UC-3, HTB-9, HTB-5, HT-1376, and RT-4) are maintained in appropriate media (e.g., McCoy's 5A for T24, EMEM for UM-UC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation and Clonogenicity Assays
  • MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of CPX for specified durations (e.g., 24, 48, 72 hours). MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

  • Clonogenicity Assay: Cells are treated with CPX for 48 hours, then harvested, counted, and re-plated at a low density in 6-well plates. The cells are allowed to grow for 10-14 days to form colonies, which are then fixed with methanol and stained with crystal violet. The number of colonies is counted.

Cell Cycle Analysis

Cells are treated with CPX (e.g., 4 µM) for 48 hours. They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are washed, treated with RNase A, and stained with propidium iodide. The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

Cells are treated with CPX, and total protein is extracted using RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Notch pathway proteins (e.g., Presenilin 1, Nicastrin, Hes1, Hey1) and other proteins of interest (e.g., cyclins, caspases). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from CPX-treated cells or tumor tissues using TRIzol reagent. cDNA is synthesized from the RNA using a reverse transcription kit. qPCR is performed using SYBR Green master mix and primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Cellular Thermal Shift Assay (CETSA)

T24 cell lysates are incubated with either vehicle or CPX. The samples are then heated to a range of temperatures to induce protein denaturation. The aggregated proteins are pelleted by centrifugation, and the soluble protein fraction is collected. The levels of soluble Presenilin 1 and Nicastrin at each temperature are determined by western blotting to assess the thermal stabilization induced by CPX binding. An increase in the melting temperature of the target proteins in the presence of CPX indicates direct binding.

Boyden Chamber Assay

Cell migration is assessed using transwell inserts with a porous membrane (e.g., 8 µm pores). The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS). Cells, pre-treated with CPX or vehicle, are seeded in the upper chamber in serum-free media. After incubation (e.g., 12-24 hours), the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Conclusion

This compound represents a promising therapeutic agent for cancers with aberrant Notch signaling, particularly urothelial carcinoma. Its mechanism of action, involving the direct inhibition of the γ-secretase complex by its active metabolite Ciclopirox, is well-supported by a robust body of preclinical evidence. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-proliferative and pro-apoptotic effects, which are directly linked to the downregulation of the Notch signaling pathway. Early clinical data have established a manageable safety profile and provided evidence of target engagement in patients. Ongoing and future clinical trials will be crucial in determining the full therapeutic potential of this compound in the treatment of bladder cancer and other malignancies driven by Notch dysregulation. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to further investigate the intricate interplay between this compound and the Notch signaling pathway.

References

Fosciclopirox: A Technical Guide to Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox (CPX-POM) is a novel, water-soluble prodrug of ciclopirox (CPX), a broad-spectrum antifungal agent that has demonstrated significant anticancer activity in preclinical models.[1][2] Ciclopirox itself has limited utility as a systemic anticancer agent due to its poor oral bioavailability and gastrointestinal toxicity.[1] this compound was developed to overcome these limitations by enabling parenteral administration and targeted delivery of the active metabolite, ciclopirox, to the urinary tract.[1][2] This technical guide provides a comprehensive overview of the preclinical in vivo studies of this compound, focusing on its pharmacokinetics and efficacy in animal models of urothelial cancer.

Core Concepts

This compound is a phosphoryloxymethyl ester of ciclopirox.[1] Following intravenous or subcutaneous administration, it is rapidly and completely metabolized by circulating phosphatases to its active metabolite, ciclopirox.[2][3] Ciclopirox and its inactive glucuronide metabolite (CPX-G) are primarily excreted in the urine, leading to high concentrations of the active drug in the urinary tract.[3][4] This targeted delivery makes this compound a promising candidate for the treatment of urothelial cancers.[2][4]

The primary anticancer mechanism of ciclopirox involves the inhibition of the Notch signaling pathway.[5] Specifically, ciclopirox has been shown to bind to the γ-secretase complex proteins, Presenilin 1 and Nicastrin, which are essential for Notch activation.[1][5] By inhibiting γ-secretase, ciclopirox prevents the cleavage and activation of Notch receptors, leading to decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[5][6]

Experimental Protocols

Pharmacokinetic Studies in Rats and Dogs

Objective: To characterize the pharmacokinetic profile of this compound and its metabolites following intravenous and subcutaneous administration.[4]

Animal Models:

  • Male Sprague-Dawley rats.[4]

  • Male beagle dogs.[4]

Drug Formulation and Administration:

  • This compound (CPX-POM) was formulated as an injectable solution.[4]

  • For intravenous (IV) administration, this compound was administered as a single bolus dose.[4]

  • For subcutaneous (SC) administration, this compound was injected into the dorsal flank.[4]

  • Ciclopirox olamine (CPX-O) was used as a comparator and administered intravenously.[4]

Sample Collection:

  • Serial blood samples were collected from the jugular vein at predetermined time points post-dosing.[4]

  • Urine samples were collected via metabolism cages.[4]

  • Plasma was separated by centrifugation and stored at -80°C until analysis.[4]

Bioanalytical Method:

  • Plasma and urine concentrations of this compound, ciclopirox, and ciclopirox glucuronide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

In Vivo Efficacy Study in a Mouse Model of Bladder Cancer

Objective: To evaluate the antitumor efficacy of this compound in a chemically induced model of urothelial cancer.[5]

Animal Model:

  • N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)-induced mouse model of bladder cancer. This model closely recapitulates the histopathological and molecular characteristics of human muscle-invasive bladder cancer.[5][7]

Tumor Induction:

  • Mice were administered 0.05% BBN in their drinking water for a specified period to induce the development of bladder tumors.[5]

Drug Formulation and Administration:

  • This compound was administered via intraperitoneal (IP) injection.[5]

  • Dosing was performed once daily for four weeks at doses of 235 mg/kg and 470 mg/kg.[5]

Efficacy Endpoints:

  • Bladder weight was used as a surrogate for tumor volume.[5]

  • Histopathological analysis was performed to assess tumor stage and morphology.[5]

  • Immunohistochemistry was used to evaluate markers of cell proliferation (e.g., Ki67) and Notch signaling (e.g., Presenilin 1 and Hes-1).[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of Ciclopirox Following Administration of this compound in Rats
ParameterIntravenous CPX-POMSubcutaneous CPX-POMIntravenous CPX-O
Dose 17.5 mg/kg17.5 mg/kg13.0 mg/kg
Cmax (ng/mL) 13,600 ± 2,4002,800 ± 50011,200 ± 1,500
Tmax (h) 0.080.50.08
AUC (ng·h/mL) 6,300 ± 8006,500 ± 7006,500 ± 900
t1/2 (h) 0.61.10.6
CL (mL/h/kg) 2,800 ± 400-2,000 ± 300
Vss (mL/kg) 1,800 ± 200-1,400 ± 200
Bioavailability (%) 97100-

Data are presented as mean ± standard deviation. Data sourced from[7].

Table 2: Pharmacokinetic Parameters of Ciclopirox Following Administration of this compound in Dogs
ParameterIntravenous CPX-POMSubcutaneous CPX-POMIntravenous CPX-O
Dose 5.8 mg/kg5.8 mg/kg4.3 mg/kg
Cmax (ng/mL) 3,400 ± 600400 ± 1002,800 ± 500
Tmax (h) 0.172.00.17
AUC (ng·h/mL) 2,400 ± 4002,500 ± 3002,400 ± 300
t1/2 (h) 1.02.51.0
CL (mL/h/kg) 2,400 ± 300-1,800 ± 200
Vss (mL/kg) 2,800 ± 400-2,100 ± 300
Bioavailability (%) 100104-

Data are presented as mean ± standard deviation. Data sourced from[7].

Table 3: Efficacy of this compound in the BBN Mouse Model of Bladder Cancer
Treatment GroupDose (mg/kg)Mean Bladder Weight (mg)Reduction in Bladder Weight (%)Change in Tumor Stage
Vehicle Control -250 ± 50-Predominantly high-grade tumors
This compound 235150 ± 4040Migration to lower-stage tumors
This compound 470100 ± 3060Significant migration to lower-stage tumors

Data are presented as mean ± standard deviation. Data sourced from[5].

Visualizations

Fosciclopirox_Metabolism cluster_administration Administration cluster_circulation Systemic Circulation cluster_excretion Excretion CPX_POM This compound (CPX-POM) CPX Ciclopirox (CPX) (Active Metabolite) CPX_POM->CPX Circulating Phosphatases CPX_G Ciclopirox Glucuronide (CPX-G) (Inactive Metabolite) CPX->CPX_G Glucuronidation Urine Urine CPX->Urine Renal Excretion CPX_G->Urine Renal Excretion

Metabolic pathway of this compound.

Notch_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Complex (Presenilin 1, Nicastrin) Notch_Receptor->Gamma_Secretase S3 Cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor Binding NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Release CSL CSL NICD->CSL MAML MAML CSL->MAML Recruitment Target_Genes Target Gene Transcription (e.g., Hes, Hey) MAML->Target_Genes Activation Proliferation Cell Proliferation, Survival, Differentiation Target_Genes->Proliferation CPX Ciclopirox (CPX) CPX->Gamma_Secretase Inhibition

Inhibition of Notch signaling by Ciclopirox.

Conclusion

The preclinical in vivo data strongly support the continued development of this compound for the treatment of urothelial cancer. Pharmacokinetic studies in multiple animal species have demonstrated that this compound is a highly effective prodrug that delivers high concentrations of the active metabolite, ciclopirox, to the urinary tract.[3][4] Efficacy studies in a relevant animal model of bladder cancer have shown significant antitumor activity at well-tolerated doses.[5] The mechanism of action, involving the inhibition of the well-established Notch signaling pathway, provides a strong rationale for its use in cancers where this pathway is dysregulated.[2][5] These promising preclinical findings have paved the way for clinical trials to evaluate the safety and efficacy of this compound in patients with urothelial cancer.

References

Methodological & Application

Fosciclopirox In Vitro Cell Culture Applications: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Investigation of Fosciclopirox in Cancer Cell Lines

Introduction

This compound (CPX-POM) is a novel investigational prodrug of the well-established antifungal agent Ciclopirox (CPX).[1][2] Upon systemic administration, this compound is rapidly and completely metabolized into its active form, Ciclopirox.[3] This conversion allows for the systemic delivery of Ciclopirox to target tissues, overcoming the limitations of its parent compound's poor oral bioavailability.[1][2] In recent years, Ciclopirox has garnered significant interest for its potent anticancer properties, demonstrating efficacy in a variety of preclinical cancer models, including urothelial and acute myeloid leukemia (AML) cell lines.[4][5]

These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals investigating the in vitro effects of this compound, utilizing its active metabolite Ciclopirox, on cancer cell lines.

Mechanism of Action

Ciclopirox exerts its anticancer effects primarily through the inhibition of the Notch signaling pathway .[1][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers. Ciclopirox targets the γ-secretase complex , a key component of the Notch pathway. Specifically, it has been shown to bind to Presenilin 1 (PSEN1) and Nicastrin, essential subunits of the γ-secretase complex.[1] This interaction inhibits the cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD).[6] Consequently, the translocation of NICD to the nucleus and the subsequent activation of downstream target genes, such as HES1, are blocked, leading to decreased cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ciclopirox in various cancer cell lines, as reported in the literature. These values highlight the dose-dependent inhibitory effects of Ciclopirox.

Cell LineCancer TypeTime Point (hours)IC50 (µM)
T24Bladder Cancer72~4
UM-UC-3Bladder Cancer72~4
HT-1376Bladder Cancer72~4
HL-60Acute Myeloid LeukemiaNot Specified2.5 - 4
MV4-11Acute Myeloid LeukemiaNot Specified2.5 - 4
Rh30Rhabdomyosarcoma48~5
MDA-MB-231Breast Cancer48~10

Experimental Protocols

Note: As this compound is a prodrug, all in vitro experiments should be conducted with its active metabolite, Ciclopirox or Ciclopirox Olamine.

Cell Proliferation Assay (CCK-8/MTS)

This protocol outlines the determination of cell viability and proliferation in response to Ciclopirox treatment using a colorimetric assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ciclopirox Olamine (to be dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Ciclopirox in complete medium. Remove the medium from the wells and add 100 µL of the Ciclopirox dilutions (or vehicle control, e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the Ciclopirox concentration to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of Ciclopirox on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Ciclopirox Olamine

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with complete medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of Ciclopirox.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh Ciclopirox-containing medium every 2-3 days.

  • Fixation: Wash the colonies gently with PBS. Fix the colonies with the fixation solution for 15-30 minutes at room temperature.

  • Staining: Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following Ciclopirox treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Ciclopirox Olamine

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to 60-70% confluency and treat with the desired concentrations of Ciclopirox for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Visualizations

Ciclopirox Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer Cell Lines) treatment 3. Cell Treatment (Varying Concentrations & Durations) cell_culture->treatment drug_prep 2. Ciclopirox Preparation (Stock Solution in DMSO) drug_prep->treatment proliferation 4a. Cell Proliferation Assay (CCK-8/MTS) treatment->proliferation colony 4b. Colony Formation Assay treatment->colony cell_cycle 4c. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 5a. IC50 Determination proliferation->ic50 clonogenicity 5b. Clonogenic Survival colony->clonogenicity cycle_dist 5c. Cell Cycle Distribution cell_cycle->cycle_dist

Caption: A typical experimental workflow for evaluating the in vitro effects of Ciclopirox.

Ciclopirox-Mediated Inhibition of the Notch Signaling Pathway

notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Notch Receptor gSecretase γ-Secretase Complex (PSEN1, Nicastrin, etc.) Notch->gSecretase 2. S2 Cleavage Ligand Notch Ligand (e.g., Delta/Jagged) Ligand->Notch 1. Ligand Binding NICD_cleavage NICD Cleavage (S3) gSecretase->NICD_cleavage 3. S3 Cleavage NICD NICD NICD_cleavage->NICD CSL CSL NICD->CSL 4. Nuclear Translocation & Complex Formation Transcription Target Gene Transcription (e.g., HES1) CSL->Transcription 5. Transcriptional Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation 6. Protein Expression CPX Ciclopirox (CPX) CPX->gSecretase Inhibition

Caption: Ciclopirox inhibits the Notch signaling pathway by targeting the γ-secretase complex.

References

Application Notes & Protocols: Fosciclopirox in Bladder Cancer Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the preclinical evaluation of Fosciclopirox (CPX-POM), a prodrug of Ciclopirox (CPX), in the context of bladder cancer. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Introduction

This compound is a novel, water-soluble, phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1][2] Ciclopirox is an antifungal agent that has demonstrated significant anticancer activity in various preclinical models.[2][3] However, its clinical utility as a systemic anticancer agent is hampered by poor oral bioavailability and gastrointestinal toxicity.[1][4] this compound was developed to overcome these limitations, enabling parenteral administration and selective delivery of the active metabolite, Ciclopirox, to the urinary tract.[1][4] Following administration, this compound is rapidly and completely metabolized to Ciclopirox, which is then primarily excreted in the urine.[4] This pharmacokinetic profile makes it a promising candidate for the treatment of urothelial cancers, including non-muscle invasive (NMIBC) and muscle-invasive bladder cancer (MIBC).[4][5]

Preclinical studies have demonstrated that this compound exhibits activity against human bladder cancer cell lines and in a murine model of bladder cancer.[5] The primary mechanism of action involves the inhibition of the Notch signaling pathway through the targeting of the γ-secretase complex.[1][5]

Mechanism of Action: Inhibition of Notch Signaling

Ciclopirox, the active metabolite of this compound, exerts its anticancer effects in bladder cancer, at least in part, by suppressing the Notch signaling pathway.[1][6] This pathway is known to be overexpressed in bladder cancer and is associated with progression from non-muscle invasive to muscle-invasive disease.[5]

The key steps in the mechanism of action are:

  • Inhibition of γ-Secretase: Ciclopirox directly binds to Presenilin 1 (PSEN1) and Nicastrin, essential components of the γ-secretase complex.[1][7]

  • Suppression of Notch Activation: By binding to the γ-secretase complex, Ciclopirox inhibits its enzymatic activity, which is crucial for the cleavage and activation of the Notch receptor.[1][5]

  • Downregulation of Notch Target Genes: The inhibition of Notch activation leads to a dose-dependent decrease in the expression of downstream target genes such as Hey1 and Hes-1.[1][3]

This inhibition of the Notch signaling pathway ultimately leads to reduced cell proliferation, induction of cell cycle arrest, and apoptosis in bladder cancer cells.[1][3]

G cluster_membrane Cell Membrane cluster_this compound Pharmacology cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects NotchReceptor Notch Receptor NotchICD Notch Intracellular Domain (NICD) NotchReceptor->NotchICD Cleavage by γ-Secretase GammaSecretase γ-Secretase Complex (Presenilin 1, Nicastrin) This compound This compound (CPX-POM) (Prodrug) Ciclopirox Ciclopirox (CPX) (Active Metabolite) This compound->Ciclopirox Metabolism Ciclopirox->GammaSecretase Binds to & Inhibits NotchTargetGenes Notch Target Genes (e.g., Hey1, Hes-1) DownstreamEffects Downregulation of Signaling CellProliferation Decreased Cell Proliferation CellCycleArrest Cell Cycle Arrest (G0/G1, S phase) Apoptosis Increased Apoptosis NotchICD->NotchTargetGenes Translocation & Transcriptional Activation DownstreamEffects->CellProliferation DownstreamEffects->CellCycleArrest DownstreamEffects->Apoptosis Inhibition Inhibition

Caption: this compound Mechanism of Action in Bladder Cancer.

Data Presentation

The active metabolite of this compound, Ciclopirox, has demonstrated potent anti-proliferative and anti-clonogenic activity in various human bladder cancer cell lines.

Cell LineTypeIC50 (Proliferation)Effect on Colony FormationEffect on Spheroid FormationCell Cycle Arrest
T24High-Grade2-4 µM[3]Inhibition[8]Inhibition[7]G0/G1 and S phase[3]
253JBVHigh-Grade2-4 µM[3]N/AN/AN/A
UM-UC-3High-GradeN/AInhibition[8]Inhibition[7]N/A
HT-1376High-GradeN/AInhibition[8]Inhibition[7]N/A
HTB-9High-GradeN/AInhibition[8]Inhibition[7]N/A
RT-4Low-GradeN/AInhibition[8]Inhibition[7]N/A

N/A: Data not available from the provided search results.

Note: The primary in vivo model used to evaluate this compound in bladder cancer is the N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced model in mice. This is a chemically induced carcinogenesis model that recapitulates the histopathology of human urothelial carcinoma. It is important to distinguish this from a xenograft model, where human cancer cells or tissues are implanted into immunocompromised mice. As of the current literature, studies of this compound in bladder cancer xenograft models have not been reported.

The following table summarizes the findings from the BBN mouse model.

ParameterDosing RegimenResults
Tumor Growth 25-200 mg/kg, IP, once daily for 4 weeks[3]Significant decrease in bladder weight (surrogate for tumor volume)[3]
235 mg/kg and 470 mg/kg, IP, once daily for 4 weeks[1]Significant decrease in bladder weight[1]
Tumor Stage 25-200 mg/kg, IP, once daily for 4 weeks[3]Migration to lower stage tumors[3]
235 mg/kg and 470 mg/kg, IP, once daily for 4 weeks[1]Migration to lower stage tumors[1]
Proliferation Markers 25-200 mg/kg, IP, once daily for 4 weeks[3]Dose-dependent reduction in Ki67 and PCNA staining[3]
Notch Pathway Markers 25-200 mg/kg, IP, once daily for 4 weeks[3]Dose-dependent decrease in Notch 1 and Presenilin 1[3]
235 mg/kg and 470 mg/kg, IP, once daily for 4 weeks[1]Reduction in Presenilin 1 and Hes-1 expression[1]

Experimental Protocols

  • Cell Culture: Culture human bladder cancer cell lines (e.g., T24, UM-UC-3) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of Ciclopirox (e.g., 0-40 µM) for 24, 48, and 72 hours.[8]

  • Analysis: Assess cell viability using a standard method such as the MTT or WST-1 assay.

  • Data Interpretation: Calculate the half-maximal inhibitory concentration (IC50) values.

  • Cell Seeding: Seed a low density of bladder cancer cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of Ciclopirox for 48 hours.[8]

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.[8]

  • Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Cell Seeding: Plate bladder cancer cells in ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

  • Treatment: Treat the cells with different concentrations of Ciclopirox (e.g., 2 µM and 4 µM) for 5 days.[7]

  • Analysis: Capture images of the spheroids and measure their size and number using imaging software.

  • Animal Model: Use male C57BL/6 mice.

  • Induction of Bladder Cancer: Administer N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) in the drinking water for a specified period (e.g., 12-20 weeks) to induce bladder tumor formation.

  • Treatment Initiation: After tumor induction, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via intraperitoneal (IP) injection at doses ranging from 25 to 470 mg/kg, once daily, for 4 weeks.[1][3]

  • Monitoring: Monitor the health of the animals and measure body weight regularly.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice, and harvest the bladders.

  • Assessments:

    • Measure bladder weight.

    • Perform histopathological analysis to determine tumor stage.

    • Conduct immunohistochemistry (IHC) for proliferation markers (Ki67, PCNA) and Notch pathway components (Notch1, Presenilin 1, Hey1/Hes-1).

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiment (BBN Model) Proliferation Cell Proliferation Assay AssessEfficacy Assess Therapeutic Efficacy Colony Colony Formation Assay Spheroid Spheroid Formation Assay Induction Induce Bladder Tumors with BBN Treatment Treat with this compound (IP, daily for 4 weeks) Induction->Treatment Analysis Endpoint Analysis: Bladder Weight, Histology, IHC Treatment->Analysis End Conclude Preclinical Assessment Analysis->End Start Start Preclinical Evaluation EvaluateMechanism Evaluate Mechanism of Action Start->EvaluateMechanism EvaluateMechanism->Proliferation EvaluateMechanism->Colony EvaluateMechanism->Spheroid AssessEfficacy->Induction

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

This compound is a promising therapeutic agent for bladder cancer with a well-defined mechanism of action targeting the Notch signaling pathway. In vitro studies have consistently demonstrated the potent anticancer effects of its active metabolite, Ciclopirox. While in vivo studies have been conducted in a chemically induced carcinogenesis model, they have shown significant efficacy in reducing tumor growth and progression. Further investigation in bladder cancer xenograft models, particularly patient-derived xenografts (PDXs), would be valuable to further elucidate the therapeutic potential of this compound in a setting that more closely mimics human tumor heterogeneity.

References

Application Notes and Protocols for Cellular Uptake Assays of Fosciclopirox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox (CPX-POM) is a water-soluble, phosphoryloxymethyl ester-based prodrug of the active pharmaceutical ingredient Ciclopirox (CPX).[1][2] Upon systemic administration, this compound is rapidly and completely metabolized by circulating phosphatases into its active form, Ciclopirox.[3][4] This conversion is a critical step in its mechanism of action, as CPX is the molecule that exerts anti-cancer effects by inhibiting various cellular processes.

Given that this compound is designed to be rapidly converted to Ciclopirox in the bloodstream, cellular uptake assays for this compound are, in a practical and biologically relevant sense, cellular uptake assays for Ciclopirox. The high water solubility of this compound and its rapid extracellular conversion mean that it is primarily the active metabolite, CPX, that interacts with and is taken up by target cells.

These application notes provide detailed protocols for assessing the cellular uptake of Ciclopirox, the active metabolite of this compound. A hypothetical protocol for assessing the direct cellular uptake of the this compound prodrug is also included for specialized research purposes, such as in vitro studies where extracellular phosphatase activity may be controlled.

Part 1: Ciclopirox Cellular Uptake Assays

The following protocols are designed to quantify the uptake of Ciclopirox into cancer cells.

Experimental Protocol 1: Direct Quantification of Intracellular Ciclopirox using LC-MS/MS

This protocol allows for the direct measurement of intracellular Ciclopirox concentrations.

Materials:

  • Cancer cell line of interest (e.g., T24, UM-UC-3 bladder cancer cells)

  • Complete cell culture medium

  • Ciclopirox (CPX) standard

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

  • Internal standard (e.g., deuterated Ciclopirox)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium containing the desired concentration of Ciclopirox (e.g., 0-40 µM).

    • Incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • At each time point, aspirate the drug-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular Ciclopirox.

    • Add an appropriate volume of ice-cold lysis buffer containing the internal standard to each well.

    • Incubate on ice for 15 minutes, then scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Ciclopirox.

    • Generate a standard curve using known concentrations of Ciclopirox to determine the absolute intracellular concentration.

Data Presentation:

Treatment GroupTime Point (hours)Intracellular Ciclopirox Concentration (µM)
Control (0 µM CPX)1Below Limit of Detection
10 µM CPX0.5Example Value
10 µM CPX1Example Value
10 µM CPX2Example Value
20 µM CPX1Example Value
Experimental Protocol 2: Indirect Assessment of Ciclopirox Uptake through Cellular Viability Assays

This protocol infers Ciclopirox uptake by measuring its cytotoxic effects on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ciclopirox (CPX)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Cell Treatment:

    • After allowing the cells to adhere overnight, treat them with a range of Ciclopirox concentrations (e.g., 0-40 µM).

    • Incubate for a set period (e.g., 24, 48, 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of Ciclopirox that inhibits 50% of cell growth).

Data Presentation:

Cell LineCiclopirox Concentration (µM)Incubation Time (hours)% Cell Viability
T241048Example Value
T242048Example Value
UM-UC-31048Example Value
UM-UC-32048Example Value

Part 2: Hypothetical this compound Cellular Uptake Assay

This protocol is designed for the specific purpose of investigating the direct uptake of the intact this compound prodrug, which would require an in vitro system with minimized extracellular phosphatase activity.

Materials:

  • Cancer cell line of interest

  • Serum-free, phosphatase-inhibitor-supplemented cell culture medium

  • This compound (CPX-POM)

  • Radiolabeled this compound (e.g., [¹⁴C]-Fosciclopirox) or a specific antibody for this compound

  • Scintillation counter or flow cytometer/fluorescence microscope

  • Phosphatase inhibitors

Procedure:

  • Cell Culture Conditions: Culture cells in serum-free medium supplemented with phosphatase inhibitors to minimize the extracellular conversion of this compound to Ciclopirox.

  • Cell Treatment:

    • Treat cells with [¹⁴C]-Fosciclopirox at various concentrations and for different time points.

  • Uptake Measurement (Radiolabeled Method):

    • At each time point, rapidly wash the cells with ice-cold PBS containing phosphatase inhibitors.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Uptake Measurement (Immunofluorescence Method):

    • If a specific antibody is available, fix and permeabilize the cells after treatment.

    • Incubate with the primary antibody against this compound, followed by a fluorescently labeled secondary antibody.

    • Visualize and quantify the intracellular fluorescence using a microscope or flow cytometer.

Signaling Pathways and Experimental Workflows

This compound to Ciclopirox Conversion and Cellular Entry

Fosciclopirox_Conversion cluster_cell This compound This compound (CPX-POM) (Extracellular) Phosphatases Circulating Phosphatases This compound->Phosphatases Ciclopirox_ext Ciclopirox (CPX) (Extracellular) Phosphatases->Ciclopirox_ext Metabolism Cell Target Cell Ciclopirox_ext->Cell Uptake Ciclopirox_int Ciclopirox (CPX) (Intracellular)

Caption: Conversion of this compound to Ciclopirox and cellular uptake.

Ciclopirox-Mediated Inhibition of the Notch Signaling Pathway

Ciclopirox has been shown to inhibit the Notch signaling pathway by binding to the γ-secretase complex proteins Presenilin 1 and Nicastrin.[2][5]

Notch_Pathway_Inhibition Ciclopirox Ciclopirox (CPX) Gamma_Secretase γ-Secretase Complex (Presenilin 1, Nicastrin) Ciclopirox->Gamma_Secretase Inhibits NICD_Cleavage NICD Cleavage Gamma_Secretase->NICD_Cleavage Mediates Notch_Receptor Notch Receptor NICD_Translocation NICD Translocation to Nucleus NICD_Cleavage->NICD_Translocation Gene_Transcription Target Gene Transcription (e.g., HES1) NICD_Translocation->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Ciclopirox inhibits Notch signaling via the γ-secretase complex.

Experimental Workflow for Ciclopirox Cellular Uptake and Viability

Experimental_Workflow cluster_uptake Uptake Assay (LC-MS/MS) cluster_viability Viability Assay Start Start: Seed Cells in 6 or 96-well plates Treatment Treat with Ciclopirox (Varying Concentrations & Times) Start->Treatment Wash Wash with Ice-Cold PBS Treatment->Wash Viability_Reagent Add Viability Reagent (e.g., MTT) Treatment->Viability_Reagent Lysis Cell Lysis & Sample Preparation Wash->Lysis LCMS LC-MS/MS Analysis Lysis->LCMS Quantification Quantify Intracellular CPX LCMS->Quantification Incubate Incubate Viability_Reagent->Incubate Read_Plate Measure Absorbance/ Luminescence Incubate->Read_Plate IC50 Calculate IC50 Read_Plate->IC50

References

Troubleshooting & Optimization

Fosciclopirox Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fosciclopirox in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous stability a concern?

A1: this compound is a water-soluble phosphoryloxymethyl ester prodrug of the antifungal and anticancer agent Ciclopirox (CPX)[1][2]. Its enhanced water solubility is a key advantage over the poorly soluble parent compound, Ciclopirox, allowing for parenteral administration[3]. However, as a prodrug, this compound is designed to convert to the active drug, Ciclopirox. This conversion can also occur in aqueous solutions, impacting the stability and shelf-life of this compound formulations. The primary stability concern is the hydrolysis of the phosphate ester bond, which releases the active drug, Ciclopirox.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the phosphoryloxymethyl (POM) moiety. This process can be catalyzed by enzymes, such as phosphatases, or occur non-enzymatically. In vivo, this compound is rapidly and completely metabolized to Ciclopirox by circulating phosphatases[4]. In vitro, in the absence of enzymes, the degradation is primarily due to chemical hydrolysis, which is significantly influenced by pH and temperature.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The main degradation products of this compound in an aqueous solution are the active drug, Ciclopirox (CPX) , and phosphate . The hydrolysis of the ester bond releases these two molecules. Depending on the conditions, other minor degradation products could potentially form, but Ciclopirox is the principal species to monitor when assessing stability.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of phosphate ester prodrugs like this compound is highly pH-dependent. Generally, these compounds exhibit greater stability in acidic to neutral conditions. The parenteral formulation of this compound is buffered to pH 7, indicating that this is a pH where reasonable stability is achieved for its intended use[1]. At alkaline pH, the rate of hydrolysis of the phosphate ester is expected to increase.

Q5: Are there any specific excipients that can be used to improve the stability of this compound in aqueous solutions?

A5: Yes, several excipients can be employed to enhance the stability of this compound:

  • Buffers: Maintaining an optimal pH is crucial. Phosphate buffers, such as the dibasic sodium phosphate used in the parenteral formulation, are effective in controlling the pH and minimizing hydrolysis[4].

  • Chelating Agents: Although not explicitly stated for this compound, metal ions can sometimes catalyze the degradation of pharmaceutical compounds. The inclusion of a chelating agent like EDTA could potentially improve stability.

  • Cyclodextrins: While not required for solubilizing the water-soluble this compound, cyclodextrins like Captisol® have been used in formulations[1]. They can sometimes form inclusion complexes that protect labile parts of a molecule from hydrolysis.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid loss of this compound potency in solution Incorrect pH: The pH of the solution may be too high (alkaline), accelerating hydrolysis.Verify the pH of your solution and adjust to a neutral or slightly acidic pH (e.g., pH 7) using a suitable buffer system (e.g., phosphate buffer).
High Temperature: Storage at elevated temperatures will increase the rate of hydrolysis.Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) for long-term storage. Avoid repeated freeze-thaw cycles.
Enzymatic Contamination: The presence of phosphatases, for example from biological samples or microbial contamination, will rapidly degrade this compound.Use sterile, high-purity water and reagents. If working with biological matrices, consider heat inactivation of enzymes if compatible with your experimental goals.
Precipitation in the this compound solution Formation of insoluble Ciclopirox: As this compound degrades to Ciclopirox, the much less water-soluble Ciclopirox may precipitate out of solution, especially at higher concentrations.This is an indication of significant degradation. Prepare fresh solutions. If high concentrations are needed, consider the solubility limits of Ciclopirox in your chosen aqueous medium.
Excipient Incompatibility: An excipient in your formulation may be incompatible with this compound.Review all components of your formulation for known incompatibilities. Simplify the formulation to essential components if possible.
Inconsistent results in bioassays Variable this compound Concentration: If the solution is not prepared fresh or stored properly, the actual concentration of this compound will decrease over time, leading to variability in experimental outcomes.Always use freshly prepared this compound solutions for critical experiments. If solutions must be stored, validate the storage conditions to ensure minimal degradation.
Activity of Ciclopirox: The degradation product, Ciclopirox, is the active molecule. Your assay may be measuring the combined effect of this compound and its degradation product.Use a stability-indicating analytical method (e.g., HPLC) to determine the concentration of both this compound and Ciclopirox in your solution at the time of the experiment.

Data Presentation

Table 1: Representative pH-Rate Profile for this compound Degradation *

pHApparent First-Order Rate Constant (kobs) at 25°C (s-1)Half-life (t1/2)
5.01.0 x 10-7~80 days
6.03.0 x 10-7~27 days
7.01.0 x 10-6~8 days
8.05.0 x 10-6~1.6 days
9.02.0 x 10-5~9.6 hours

Note: This table presents hypothetical data based on the known behavior of similar phosphate ester prodrugs. Actual degradation rates should be determined experimentally.

Table 2: Temperature Dependence of this compound Degradation at pH 7.0 *

Temperature (°C)Apparent First-Order Rate Constant (kobs) (s-1)Half-life (t1/2)
41.5 x 10-7~53 days
251.0 x 10-6~8 days
374.5 x 10-6~1.8 days

Note: This table presents hypothetical data to illustrate the effect of temperature. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS/MS Method for this compound and Ciclopirox

This method is adapted from a published procedure for the analysis of this compound in plasma and can be used for in vitro stability studies.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a mass spectrometer (MS/MS) detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 95:5:0.1 deionized water/acetonitrile/formic acid

    • Mobile Phase B: 95:5:0.1 acetonitrile/deionized water/formic acid

    • Flow Rate: 0.25 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 15 µL

    • Gradient Program: A suitable gradient should be developed to separate this compound and Ciclopirox. A starting point could be 95% A for 1 minute, followed by a linear gradient to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (CPX-POM): 316.07 → 79.1

      • Ciclopirox (CPX): 206.1 → 136.0 (Note: Ciclopirox is often analyzed in positive mode, so a separate analysis or a polarity switching method may be necessary. For positive mode: m/z 208.1 -> 136.1)

    • Internal Standard: A suitable internal standard should be used, for example, a deuterated analog of Ciclopirox.

  • Sample Preparation:

    • Prepare this compound solutions in the desired aqueous buffer at a known concentration.

    • At specified time points, take an aliquot of the solution.

    • Dilute the aliquot with the initial mobile phase to a concentration within the calibration curve range.

    • Add the internal standard.

    • Inject the sample onto the LC-MS/MS system.

  • Data Analysis:

    • Construct calibration curves for both this compound and Ciclopirox.

    • Quantify the concentration of each compound at each time point.

    • Plot the concentration of this compound versus time and determine the degradation kinetics.

Visualizations

Fosciclopirox_Degradation_Pathway This compound This compound (Water-Soluble Prodrug) Ciclopirox Ciclopirox (Active Drug, Poorly Water-Soluble) This compound->Ciclopirox Hydrolysis (pH, Temp, Enzymes) Phosphate Phosphate This compound->Phosphate Hydrolysis (pH, Temp, Enzymes)

Caption: this compound degradation pathway.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sol Prepare this compound Solution in Aqueous Buffer Incubate Incubate at Specific Temp Prep_Sol->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Dilute Dilute & Add Internal Standard Aliquots->Dilute Inject Inject into LC-MS/MS Dilute->Inject Quantify Quantify this compound & Ciclopirox Inject->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Workflow for a this compound stability study.

Troubleshooting_Logic Start Instability Observed (e.g., Potency Loss) Check_pH Is pH of Solution Neutral to Acidic? Start->Check_pH Check_Temp Is Solution Stored at Low Temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust pH and Use Buffer Check_pH->Adjust_pH No Check_Enzymes Is Enzymatic Contamination Possible? Check_Temp->Check_Enzymes Yes Control_Temp Store at Recommended Temperature (e.g., 2-8°C) Check_Temp->Control_Temp No Use_Sterile Use Sterile Technique and Reagents Check_Enzymes->Use_Sterile Yes Success Stability Improved Check_Enzymes->Success No Adjust_pH->Success Control_Temp->Success Use_Sterile->Success

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Overcoming Fosciclopirox Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fosciclopirox. The information is designed to help address specific issues that may be encountered during in vitro experiments with cancer cell lines.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common experimental challenges.

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What could be the cause?

A1: Reduced sensitivity, or acquired resistance, to this compound can arise from various cellular mechanisms. As this compound is a prodrug of Ciclopirox (CPX), the resistance mechanisms are likely related to the activity of CPX. Here are some potential causes:

  • Alterations in Iron Metabolism: Ciclopirox's primary mechanism of action is the chelation of intracellular iron, which is crucial for the activity of many enzymes involved in cell proliferation and survival.[1][2][3][4] Cells may develop resistance by upregulating iron uptake mechanisms or altering iron storage proteins to counteract the effects of the drug.

  • Changes in Cell Cycle Regulation: Ciclopirox has been shown to induce cell cycle arrest, in part by promoting the degradation of the cell division cycle 25A (Cdc25A) phosphatase.[5] Mutations in or overexpression of cell cycle regulatory proteins, such as a mutated form of Cdc25A, could confer resistance.[5]

  • Enrichment of Cancer Stem-like Cells (CSCs): Some studies suggest that Ciclopirox treatment may inadvertently reprogram non-CSCs into a more resistant, stem-like phenotype in certain cancers.[6] These CSCs have inherent resistance mechanisms that allow them to survive and repopulate the tumor cell population.

  • Activation of Pro-survival Signaling Pathways: Cells might activate alternative signaling pathways to bypass the inhibitory effects of Ciclopirox. For example, upregulation of pro-survival pathways that are independent of the targets of Ciclopirox could lead to resistance.

To investigate the specific cause in your cell line, we recommend the following experimental workflow:

G cluster_0 Initial Observation cluster_1 Investigation of Resistance Mechanisms cluster_2 Strategies to Overcome Resistance A Reduced this compound Sensitivity B Generate Resistant Cell Line A->B C Compare Gene/Protein Expression (Resistant vs. Parental) B->C D Analyze Iron Metabolism (e.g., Transferrin Receptor) C->D E Assess Cell Cycle Profile (Flow Cytometry) C->E F Quantify CSC Population (e.g., Aldefluor Assay) C->F G Evaluate Bypass Pathways (e.g., Western Blot for pro-survival proteins) C->G I Targeting Iron Metabolism D->I J Inhibition of Bypass Pathways E->J H Combination Therapy F->H G->J I->H J->H

Caption: Workflow for Investigating and Overcoming this compound Resistance.

Q2: I am not observing the expected level of apoptosis after this compound treatment. What should I check?

A2: If you are not seeing the expected levels of apoptosis, consider the following possibilities:

  • Cell Line-Specific Differences: The apoptotic response to this compound can vary between different cancer cell lines. Some cell lines may be inherently more resistant to apoptosis.

  • Induction of Autophagy: Ciclopirox has been shown to induce protective autophagy in some cancer cells.[7] In this scenario, the cells use autophagy as a survival mechanism to resist the drug's effects. You can test for the presence of autophagy by monitoring the levels of autophagy markers like LC3B by Western blot. Co-treatment with an autophagy inhibitor, such as chloroquine, may enhance the apoptotic effect of this compound.[7]

  • Suboptimal Drug Concentration or Treatment Duration: Ensure that you are using a concentration of this compound that is appropriate for your specific cell line and that the treatment duration is sufficient to induce apoptosis. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.

  • Apoptosis Assay Sensitivity: Verify that your apoptosis assay is sensitive enough to detect the changes in your system. You may want to use multiple methods to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, and PARP cleavage by Western blot).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (CPX-POM) is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[5] This formulation enhances the systemic delivery of Ciclopirox. The primary anticancer mechanism of Ciclopirox is its ability to chelate intracellular iron.[2][3][4] This leads to the inhibition of several iron-dependent enzymes and signaling pathways that are critical for cancer cell growth and survival, including:

  • Ribonucleotide Reductase: An enzyme essential for DNA synthesis and repair.[2][3]

  • Notch Signaling Pathway: this compound has been shown to suppress the growth of urothelial cancer by targeting the γ-secretase complex, a key component of the Notch signaling pathway.

  • Wnt/β-catenin Pathway: This pathway is often hyperactivated in cancer and is dependent on iron for its activity.[1]

  • Cell Cycle Progression: Ciclopirox can induce cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs).[5][8]

G This compound This compound (Prodrug) Ciclopirox Ciclopirox (Active Drug) This compound->Ciclopirox Metabolized Iron Intracellular Iron (Fe2+/Fe3+) Ciclopirox->Iron Chelates CellCycle Cell Cycle Progression Ciclopirox->CellCycle Inhibits RR Ribonucleotide Reductase Iron->RR Inhibits Notch Notch Signaling Iron->Notch Inhibits Wnt Wnt/β-catenin Signaling Iron->Wnt Inhibits DNA_Synth DNA Synthesis & Repair RR->DNA_Synth Proliferation Cell Proliferation Notch->Proliferation Wnt->Proliferation CellCycle->Proliferation DNA_Synth->Proliferation Leads to Inhibition of Apoptosis Apoptosis Proliferation->Apoptosis and Induction of

Caption: Simplified Signaling Pathway of this compound Action.

Q2: Are there any known mechanisms of resistance to this compound?

A2: Currently, there is limited published research specifically documenting acquired resistance to this compound in cancer cell lines. However, based on studies with its active metabolite, Ciclopirox, and general principles of drug resistance, several potential mechanisms can be hypothesized:

  • Alterations in Drug Target: While Ciclopirox has multiple targets, mutations in key proteins, such as those in the γ-secretase complex, could potentially reduce drug binding and efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance. It is plausible that some cancer cells could develop resistance by actively pumping Ciclopirox out of the cell.

  • Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to become less dependent on the iron-requiring processes that are inhibited by Ciclopirox.

  • Upregulation of Compensatory Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation can compensate for the inhibitory effects of the drug.

Q3: What are some potential strategies to overcome this compound resistance?

A3: Based on preclinical studies with Ciclopirox, several combination therapy strategies may be effective in overcoming resistance:

  • Combination with Other Anticancer Agents: Synergistic effects have been observed when Ciclopirox is combined with other drugs, such as metformin in triple-negative breast cancer and bortezomib in glioblastoma multiforme.[9][10]

  • Targeting Autophagy: As Ciclopirox can induce protective autophagy, combining it with an autophagy inhibitor like chloroquine may enhance its anticancer activity.[7]

  • Modulating Iron Metabolism: For resistance mediated by altered iron metabolism, combining this compound with agents that target iron transport or storage could be a viable strategy.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ciclopirox in various cancer cell lines as reported in the literature. Please note that these values can vary depending on the specific experimental conditions.

Cell LineCancer TypeIC50 (µM)Citation
T24Bladder Cancer~4[10]
UM-UC-3Bladder Cancer~4[10]
Rh30Rhabdomyosarcoma~5-10[5][8]
MDA-MB-231Breast Cancer~5-10[5][8]
HT-29Colon Adenocarcinoma~10-20[8]

Experimental Protocols

1. Protocol for Generating a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor the cells for recovery of normal growth rates. Once the cells are proliferating at a rate similar to the untreated parental cells, they are ready for the next dose escalation.

  • Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • At each step, allow the cells to adapt and recover their growth rate before proceeding to the next higher concentration.

  • Periodically assess the IC50 of the adapting cell population to monitor the development of resistance.

  • Once a significant increase in the IC50 (e.g., >5-fold) is observed compared to the parental cell line, the resistant cell line is established.

  • Cryopreserve aliquots of the resistant cell line at various passages.

  • To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the final concentration of this compound.

G A Determine IC50 of Parental Cell Line B Culture cells in medium with this compound (IC20) A->B C Monitor for recovery of growth rate B->C D Increase this compound concentration C->D D->C Allow adaptation E Periodically measure IC50 D->E F Is IC50 significantly increased? E->F F->D No G Resistant cell line established F->G Yes H Cryopreserve and maintain in drug-containing medium G->H

Caption: Experimental Workflow for Generating a Resistant Cell Line.

2. Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed an equal number of parental and resistant cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content. Compare the cell cycle profiles of the treated parental and resistant cells to the untreated controls.

References

Technical Support Center: Fosciclopirox In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Fosciclopirox. This resource provides essential information, troubleshooting guidance, and detailed protocols to help optimize the in vivo delivery of this compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ciclopirox?

A1: this compound (CPX-POM) is a phosphoryloxymethyl ester-based prodrug of Ciclopirox (CPX).[1] This modification was engineered to overcome the poor water solubility and limited oral bioavailability of Ciclopirox, which hindered its development as a systemic anticancer agent.[2][3][4] Upon parenteral administration (e.g., intravenous or subcutaneous), this compound is rapidly and completely converted by circulating phosphatases into its active metabolite, Ciclopirox.[2][5][6] This prodrug strategy significantly improves aqueous solubility, allowing for the formulation of injectable solutions for in vivo research.[7][8]

Q2: What is the primary mechanism of action for this compound's active metabolite, Ciclopirox?

A2: The anticancer and biological activities of Ciclopirox are largely attributed to its function as an iron chelator.[9][10][11] By binding iron, Ciclopirox inhibits key iron-dependent enzymes. A major target is the family of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and accumulation even under normal oxygen conditions (normoxia).[9][10] Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of target genes, such as Vascular Endothelial Growth Factor (VEGF), which can induce angiogenesis.[9][10] Additionally, Ciclopirox has been shown to inhibit the Notch signaling pathway by binding to the γ-secretase complex.[1][2][3]

Q3: Why can't I use Ciclopirox or Ciclopirox Olamine directly for systemic in vivo studies?

A3: Ciclopirox (CPX) and its olamine salt (CPX-O) have very low water solubility and poor oral bioavailability.[2][5] These properties make it extremely challenging to formulate an injectable solution or achieve effective systemic concentrations through oral administration.[5][7] this compound was specifically designed to circumvent these limitations, providing excellent water solubility and 100% bioavailability of the active Ciclopirox metabolite following parenteral injection.[5][8]

Q4: What administration routes are recommended for this compound in animal models?

A4: Intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes are the most effective and commonly cited methods for this compound administration in preclinical models.[2][3][5] Studies in rats and dogs show that both IV and SC administration result in excellent bioavailability of the active metabolite, Ciclopirox.[5][8] IP administration has also been successfully used in murine cancer models.[3][4][12]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Recommended Solution(s)
Precipitation observed in dosing solution. Improper solvent or pH. This compound has excellent aqueous solubility, but the active form, Ciclopirox, is poorly soluble.[7]Ensure this compound is fully dissolved in a suitable aqueous buffer (e.g., 25 mM phosphate buffer, pH 7) before administration.[7] Avoid using solvents intended for Ciclopirox. The prodrug is designed for aqueous vehicles.
Low or variable plasma concentrations of Ciclopirox. Incorrect administration route. Issues with injection technique.Use parenteral routes like IV, SC, or IP for consistent and complete bioavailability.[5][8] Oral administration is not recommended due to low bioavailability.[5] Ensure proper injection technique to avoid leakage or incorrect placement.
Lack of expected biological effect (e.g., no HIF-1α stabilization). Insufficient dosage. Incorrect timing of analysis.Dose levels in murine models have ranged from 25 mg/kg up to 470 mg/kg daily via IP injection.[3][12] Consult literature for appropriate dosing for your specific model and research question. Assess target engagement at appropriate time points post-administration, considering the pharmacokinetics of Ciclopirox.
Observed toxicity or adverse events in animal models. Dose is too high. Formulation issue.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Ensure the formulation vehicle is sterile and well-tolerated (e.g., buffered saline with appropriate excipients like Captisol if needed).[7]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Parenteral Administration

This protocol is based on methodologies described for preclinical studies.[7]

Objective: To prepare a sterile, injectable solution of this compound for in vivo administration.

Materials:

  • This compound (Disodium ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl) oxy) methyl phosphate heptahydrate)[7]

  • Sterile 25 mM Phosphate Buffer (pH 7.0)

  • (Optional) Captisol® (sulfobutylether-β-cyclodextrin)

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • Laminar flow hood

Procedure:

  • Under sterile conditions in a laminar flow hood, determine the required amount of this compound to achieve the desired final concentration. A target concentration cited in preclinical development was 76.8 mg/mL (as heptahydrate), equivalent to 50 mg/mL of this compound and 32.6 mg/mL of Ciclopirox.[7]

  • Slowly add the weighed this compound powder to the sterile 25 mM phosphate buffer (pH 7.0).

  • If using, Captisol (50 mM) can be included in the buffer to ensure the solubility of any potential Ciclopirox that might form pre-injection.[7]

  • Gently agitate or vortex the solution until the this compound is completely dissolved. This compound has high water solubility.[7][8]

  • Once fully dissolved, draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial.

  • Store the final dosing solution under refrigerated conditions (2-8°C) until use.[7]

  • Administer to animals via the desired parenteral route (IV, SC, or IP) based on your experimental design.

Visualizing Key Pathways and Workflows

Mechanism of Action: this compound to Ciclopirox

The following diagram illustrates the conversion of the this compound prodrug into its active form, Ciclopirox, and its subsequent effect on the HIF-1α signaling pathway.

Fosciclopirox_MOA This compound Activation and HIF-1α Stabilization cluster_0 Systemic Circulation cluster_1 Cellular Action (Normoxia) FOS This compound (Prodrug) (High Water Solubility) PHOS Phosphatases FOS->PHOS Rapid Cleavage CPX Ciclopirox (Active Drug) (Iron Chelator) CPX_in Ciclopirox CPX->CPX_in Enters Cell PHOS->CPX Conversion Fe Fe²⁺ CPX_in->Fe Chelates PHD Prolyl Hydroxylase (PHD) CPX_in->PHD Inhibits Fe->PHD Cofactor HIF_a HIF-1α PHD->HIF_a Hydroxylates HIF_deg HIF-1α-OH (Degradation) HIF_a->HIF_deg HIF_stab HIF-1α (Stabilized) HIF_a->HIF_stab Accumulates VHL VHL-mediated Ubiquitination HIF_deg->VHL Nucleus Nucleus HIF_stab->Nucleus Translocates VEGF VEGF Transcription Nucleus->VEGF Induces

Caption: this compound is converted to Ciclopirox, which chelates iron to inhibit PHDs, stabilizing HIF-1α.

Experimental Workflow: From Formulation to Analysis

This workflow outlines the key steps for conducting an in vivo study using this compound.

Fosciclopirox_Workflow cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis P1 Calculate Dose & Formulation Volume P2 Prepare Sterile Solution (Protocol 1) P1->P2 E2 Administer this compound (IV, IP, or SC) P2->E2 E1 Animal Acclimation E1->E2 E3 Monitor Animals (Health & Behavior) E2->E3 A1 Collect Blood/Tissues at Timed Endpoints E3->A1 A2 Pharmacokinetic Analysis (LC-MS for Ciclopirox) A1->A2 A3 Pharmacodynamic Analysis (e.g., Western Blot for HIF-1α) A1->A3

Caption: Standard workflow for an in vivo this compound study, from preparation to analysis.

References

Fosciclopirox solubility issues and solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of Fosciclopirox in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

A1: this compound (CPX-POM) is a phosphoryloxymethyl ester prodrug of the active metabolite Ciclopirox (CPX).[1][2][3] Ciclopirox itself has demonstrated preclinical anticancer activity in various malignancies, but its clinical use as an oral agent is hampered by poor bioavailability and gastrointestinal toxicity.[1][2] this compound was developed as a highly water-soluble alternative to enable parenteral (e.g., intravenous) administration, ensuring the systemic delivery of Ciclopirox.[4][5][6]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a white, solid compound. Key properties are summarized in the table below. The prodrug design significantly enhances its solubility compared to the active metabolite, Ciclopirox.[4]

Q3: What is the primary mechanism of action of this compound's active metabolite, Ciclopirox?

A3: The anticancer activity of Ciclopirox is multifaceted. A key mechanism is the targeting of the γ-secretase complex, specifically binding to Presenilin 1 and Nicastrin.[1][7] This action inhibits the Notch signaling pathway, which is often upregulated in cancer and plays a role in cell proliferation.[1][3] Additionally, Ciclopirox is known to chelate polyvalent metal cations like Fe³⁺, which disrupts essential metal-dependent enzymes, interferes with mitochondrial electron transport, and can affect DNA repair processes.[8][9][10][11]

Troubleshooting Guide: Solubility Issues

Problem: I am having trouble dissolving this compound.

Solution:

This compound's solubility can be misleading. While the prodrug salt form is designed for high aqueous solubility for parenteral formulations, the form supplied for research may have different characteristics.[4] It is practically insoluble in pure water but shows good solubility in organic solvents.

  • Recommended Solvents: For stock solutions, use fresh, anhydrous DMSO or Ethanol.[7]

  • Heating and Sonication: If you observe precipitation or phase separation during preparation, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can aid dissolution.[12][13]

  • Moisture Sensitivity: DMSO is hygroscopic (absorbs moisture). Absorbed moisture can significantly reduce the solubility of this compound. Always use fresh, high-quality DMSO for preparing your stock solutions.[7]

Problem: My this compound solution is precipitating after dilution in aqueous media (e.g., cell culture medium, saline).

Solution:

This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer.

  • Use a Co-solvent System: For in vivo studies, a co-solvent system is often necessary to maintain solubility upon administration. Several protocols have been established for this purpose (see Experimental Protocols section).

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your high-concentration stock solution into single-use volumes and store them appropriately (-20°C for short-term, -80°C for long-term) to prevent degradation and solubility issues arising from repeated temperature changes.[12]

  • Check Final Concentration: Ensure the final concentration of the organic solvent (like DMSO) in your experimental setup is low enough to be tolerated by your cells or animal model and does not cause the compound to crash out of solution.

Data & Protocols

Quantitative Solubility Data
CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Notes
This compoundDMSO63 mg/mL[7]198.56 mM[7]Use fresh, anhydrous DMSO as moisture reduces solubility.[7]
This compoundEthanol63 mg/mL[7]~198.56 mM
This compoundWaterInsoluble[7]InsolubleRefers to the free form. The heptahydrate disodium salt is water-soluble.[4]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).[13]

  • Dissolution: Vortex the solution thoroughly. If needed, place the tube in a 37°C water bath and sonicate for 5-10 minutes until the solution is clear.[13]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting & Storage: Aliquot the sterile stock solution into single-use volumes in sterile tubes. Store at -20°C for up to one month or at -80°C for up to six months.[12]

  • Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

This protocol describes a common co-solvent formulation used for animal studies. The solvents should be added sequentially.

  • Initial Dissolution: Dissolve this compound in DMSO to constitute 10% of the final volume.

  • Add PEG300: Add PEG300 to the solution to constitute 40% of the final volume. Mix well.

  • Add Tween-80: Add Tween-80 to the solution to constitute 5% of the final volume. Mix until the solution is homogeneous.

  • Final Dilution: Add Saline to make up the remaining 45% of the final volume. Mix thoroughly.

  • Verification: The final solution should be clear. This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.[12]

Note: The specific doses and administration routes will depend on the experimental model. For example, intraperitoneal administration of 235-470 mg/kg once daily has been used in mouse models of bladder cancer.[1][2]

Visualizations

Signaling Pathway of Ciclopirox (Active Metabolite)

Ciclopirox_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Complex (Presenilin 1, Nicastrin) Notch_Receptor->Gamma_Secretase Cleavage by NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases Hes1 Hes1 Gene Transcription NICD->Hes1 Activates Mitochondria Mitochondria (Electron Transport Chain) Proliferation Cell Proliferation & Survival Hes1->Proliferation Promotes Ciclopirox Ciclopirox (CPX) Ciclopirox->Gamma_Secretase Inhibits Fe3_ion Fe³⁺ Chelation Ciclopirox->Fe3_ion Causes Fe3_ion->Mitochondria Inhibits

Caption: Mechanism of action for Ciclopirox, the active metabolite of this compound.

Experimental Workflow for this compound Solution Preparation

Fosciclopirox_Workflow cluster_stock Stock Solution Preparation (Concentrated) cluster_invitro For In Vitro Use cluster_invivo For In Vivo Use (Co-Solvent Formulation) A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate (Heat to 37°C if needed) B->C D Sterile Filter (0.22 µm) C->D E Aliquot & Store (-80°C) D->E F Thaw Single Aliquot E->F I Dissolve this compound in DMSO (10% vol) E->I Start with Stock or Powder G Dilute in Cell Culture Medium F->G H Add to Cells (Final DMSO < 0.5%) G->H J Add PEG300 (40% vol) I->J K Add Tween-80 (5% vol) J->K L Add Saline (45% vol) K->L M Administer to Animal L->M

Caption: Workflow for preparing this compound for in vitro and in vivo experiments.

References

Fosciclopirox Preclinical Safety: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the preclinical safety profile of Fosciclopirox, with a focus on findings from animal studies. The following question-and-answer format directly addresses potential issues and queries that may arise during experimental research and development.

Frequently Asked Questions (FAQs)

Q1: What was the primary rationale for developing this compound?

A1: this compound (CPX-POM) is a prodrug of the antifungal and anticancer agent Ciclopirox (CPX). It was specifically designed to overcome the limitations of oral administration of Ciclopirox olamine (CPX-O), which include poor bioavailability and dose-limiting gastrointestinal toxicities.[1][2][3][4] Parenteral administration of this compound allows for systemic delivery of the active metabolite, Ciclopirox, while avoiding these gastrointestinal side effects.

Q2: In which animal species has the toxicology of this compound been studied?

A2: Preclinical toxicology studies for this compound and its active metabolite, Ciclopirox, have been conducted in mice, rats, and dogs.[1][2][5] This includes 28-day Good Laboratory Practice (GLP) toxicology studies with intravenous administration of this compound in rats and dogs.[5]

Q3: What are the known side effects of the active metabolite, Ciclopirox olamine, in animal studies?

A3: Oral administration of Ciclopirox olamine has been associated with dose-dependent toxicities. In a 3-month study in rats, doses of 30 mg/kg/day and higher resulted in myocardial degeneration.[6] Signs of systemic toxicity at high doses after oral or parenteral administration in mice and rats included irregular respiration and clonic convulsions.[6]

Q4: Is this compound associated with the same gastrointestinal toxicity as oral Ciclopirox olamine?

A4: No, studies have indicated that this compound administration does not result in the gastrointestinal toxicity observed with oral Ciclopirox olamine. This is a key advantage of the prodrug formulation for parenteral use.

Q5: What is the reported tolerability of parenteral this compound in animal studies?

A5: this compound administered parenterally has been described as "well-tolerated" in animal studies.[7] Doses for pharmacokinetic studies in rats and dogs were selected based on non-GLP toxicology dose-range finding studies that determined well-tolerated dose levels.

Troubleshooting Experimental Issues

Issue: Unexpected adverse events are observed in our animal model after this compound administration.

Troubleshooting Steps:

  • Verify Dose Calculation: Double-check all calculations for dose preparation and administration. Ensure the correct conversion from mg/kg to the administered volume.

  • Confirm Formulation Integrity: Ensure the this compound formulation is correctly prepared and has not precipitated. The pH of the injectable formulation should be within the appropriate range (typically 7.5-8.0).

  • Review Administration Technique: Improper administration (e.g., extravasation with intravenous injection) can lead to local tissue reactions. Ensure proper technique is being used.

  • Evaluate Animal Health Status: Pre-existing health conditions in the animals can influence their response to the investigational agent. Ensure all animals are healthy before dosing.

  • Consider Species-Specific Sensitivity: While generally well-tolerated, different species and strains can exhibit varying sensitivities. Review literature for any known sensitivities of your specific model.

Quantitative Toxicology Data

The following tables summarize the available quantitative data from preclinical toxicology studies of Ciclopirox olamine, the active metabolite of this compound.

Table 1: Acute Toxicity of Ciclopirox Olamine

SpeciesRoute of AdministrationLD50 Range (mg/kg)Signs of Systemic Toxicity
Mouse, RatOral1240 - 3200Irregular respiration, clonic convulsions
Mouse, RatParenteral79 - 663Irregular respiration, clonic convulsions

Data sourced from a pharmacology review of Ciclopirox.[6]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) of Oral Ciclopirox Olamine in Repeat-Dose Studies

SpeciesStudy DurationNOAEL (mg/kg/day)Adverse Findings at Higher Doses
Rat3 months10Myocardial degeneration (at ≥30 mg/kg/day)
Dog90 days10Not specified

Data sourced from a pharmacology review of Ciclopirox.[6]

Table 3: Maximum Tolerated Dose (MTD) of Intraperitoneal this compound in Mice

Study TypeMTD (mg/kg)
Acute (single dose)470

Data from a study on the effect of this compound on bladder tumorigenesis.[7]

Experimental Protocols & Methodologies

General Protocol for Acute Toxicity (LD50) Determination (as referenced in literature):

The acute toxicity of Ciclopirox olamine was determined in mice and rats via oral and intraperitoneal administration. The LD50, the dose at which 50% of the animals are expected to die, was calculated. Observations for signs of systemic toxicity, such as irregular respiration and clonic convulsions, were recorded.[6]

General Protocol for Repeat-Dose Oral Toxicology (as referenced in literature):

Rats and dogs were administered Ciclopirox olamine orally (via food) for 3 months (rats) or 90 days (dogs) at various dose levels. The No-Observed-Adverse-Effect-Level (NOAEL) was determined as the highest dose at which no treatment-related adverse findings were observed. Pathological examinations were conducted to identify target organ toxicities.[6]

Protocol for Maximum Tolerated Dose (MTD) of Intraperitoneal this compound in Mice:

To determine the acute MTD, cohorts of mice were administered single intraperitoneal (IP) doses of this compound at 470, 700, and 930 mg/kg. The MTD was defined as the highest dose that did not result in mortality or severe morbidity. For a subsequent 10-day study, doses corresponding to ¼ MTD, ½ MTD, and the MTD were administered once daily via IP injection.[7]

Visualizations

Fosciclopirox_Metabolism_and_Action cluster_administration Administration cluster_circulation Systemic Circulation cluster_target Target Site (e.g., Tumor Cell) This compound This compound (CPX-POM) Parenteral Administration Ciclopirox Ciclopirox (CPX) Active Metabolite This compound->Ciclopirox Rapid Metabolism (Phosphatases) Action Anticancer Activity Ciclopirox->Action

Caption: Metabolic activation of this compound to its active form, Ciclopirox.

Fosciclopirox_Development_Rationale Oral_CPX Oral Ciclopirox Olamine GI_Toxicity Gastrointestinal Toxicity Oral_CPX->GI_Toxicity leads to Low_Bioavailability Poor Bioavailability Oral_CPX->Low_Bioavailability results in Parenteral_this compound Parenteral this compound (Prodrug) Systemic_Delivery Effective Systemic Delivery of Ciclopirox Parenteral_this compound->Systemic_Delivery enables

References

Technical Support Center: Fosciclopirox Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosciclopirox. Inconsistent experimental results can arise from the compound's mechanism of action as a prodrug and its active metabolite's role as an iron chelator affecting multiple cellular pathways. This guide aims to address specific issues to ensure more reliable and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses common problems encountered during this compound experiments in a question-and-answer format.

Question: Why am I observing lower-than-expected potency of this compound in my in vitro assays?

Answer: this compound is a prodrug that requires enzymatic conversion to its active metabolite, Ciclopirox (CPX), by phosphatases.[1][2][3][4][5][6][7][8] Inconsistent or low potency can be attributed to several factors related to this activation step:

  • Insufficient Phosphatase Activity: The cell line you are using may have low endogenous phosphatase activity, leading to incomplete conversion of this compound to the active CPX. Consider using cell lysates or co-culture systems with cells known for high phosphatase activity, such as liver cells, to better mimic in vivo metabolism.[9][10]

  • Serum Content in Media: Fetal Bovine Serum (FBS) is a common source of phosphatases in cell culture media. Variations in FBS lot and concentration can significantly impact the conversion rate. Ensure consistency in the FBS source and concentration across experiments.

  • Direct Use of Ciclopirox: For initial in vitro screening and to establish a baseline for the active compound's efficacy, consider using Ciclopirox directly. This will help determine if the issue lies with the prodrug activation or downstream cellular responses.

Question: My cell proliferation assay results with this compound/Ciclopirox are highly variable between experiments. What could be the cause?

Answer: The variability in cell proliferation assays is a common issue, often linked to the iron-chelating properties of Ciclopirox.[9][11][12]

  • Basal Iron Levels: Standard cell culture media can have varying concentrations of iron. The iron content of your media and supplements, particularly FBS, can directly compete with the chelating effect of CPX, leading to inconsistent results.

  • Cell Density: The initial cell seeding density can influence the outcome of proliferation assays. Higher cell densities may deplete iron from the media more rapidly, potentially sensitizing the cells to the effects of CPX.

  • Assay Type: The choice of proliferation assay can impact results. Colorimetric assays like MTT and CCK8 measure metabolic activity, which can be directly affected by iron chelation due to the role of iron in mitochondrial function.[11] Direct cell counting or assays that measure DNA synthesis, such as EdU assays, may provide more consistent results.[3][13]

Question: I am seeing conflicting results in my apoptosis assays after this compound/Ciclopirox treatment. How can I troubleshoot this?

Answer: Ciclopirox can induce both apoptosis and cell cycle arrest, and the balance between these outcomes can be cell-type dependent and influenced by experimental conditions.[1][8][13]

  • Time-Course and Dose-Response: Inconsistent apoptosis results may stem from suboptimal timing of the assay or inappropriate concentrations. Perform a detailed time-course and dose-response experiment to identify the optimal window for apoptosis induction in your specific cell line.

  • Apoptosis vs. Necrosis: It is crucial to distinguish between apoptosis and necrosis. Use dual-staining methods, such as Annexin V and Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

  • Upstream and Downstream Markers: To confirm the apoptotic pathway, analyze the expression of key apoptosis-related proteins by western blot. Look for changes in the expression of Bcl-2 family proteins and the cleavage of caspases and PARP.

Question: My western blot results for signaling pathway proteins are not consistent. What should I check?

Answer: Ciclopirox is known to modulate multiple signaling pathways, including Notch and Wnt, and their intricate crosstalk can lead to variable results.[1][2]

  • Crosstalk Between Pathways: The Notch and Wnt signaling pathways are highly interconnected and can regulate each other.[1][4][18][19][20] The basal level of activity in these pathways in your chosen cell line can influence the response to CPX. Characterize the baseline signaling status of your cells.

  • Cell Lysis and Sample Preparation: Consistent and efficient cell lysis is critical for reproducible western blot results. Ensure complete cell lysis and accurate protein quantification before loading your samples.

  • Antibody Specificity and Validation: Use well-validated antibodies specific to your target proteins. Run appropriate controls, including positive and negative controls, to ensure antibody specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1][2][3][4][5][6][7][8] Upon administration, it is rapidly and completely metabolized by phosphatases into its active form, Ciclopirox.[1][2][5][6][7] The primary anticancer mechanism of Ciclopirox is attributed to its ability to chelate intracellular iron.[9][11][12] This iron chelation disrupts the function of iron-dependent enzymes, leading to the inhibition of several key cellular processes, including DNA synthesis and repair, and the modulation of signaling pathways such as Notch and Wnt.[1][2][9]

Q2: How should I prepare and store this compound and Ciclopirox for in vitro experiments?

This compound is a water-soluble white solid.[5] For in vitro experiments, it can be dissolved in a suitable buffer, such as a 25 mM phosphate buffer (pH 7).[5] Ciclopirox, on the other hand, has poor water solubility. It is often used as Ciclopirox olamine salt to improve solubility. For experimental use, it can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

Q3: What are the known signaling pathways affected by Ciclopirox?

Ciclopirox has been shown to modulate several critical signaling pathways involved in cancer progression:

  • Notch Signaling: CPX can inhibit the Notch signaling pathway by binding to components of the γ-secretase complex, such as Presenilin 1 and Nicastrin, which are essential for Notch activation.[1][2][3][4][15][21]

  • Wnt/β-catenin Signaling: CPX has been reported to inhibit Wnt signaling.[8][9][22]

  • mTOR Signaling: It can inhibit the phosphorylation of downstream effectors of mTORC1, such as S6K1 and 4E-BP1.[1]

  • Cell Cycle Regulation: CPX can downregulate the expression of cyclins (D1 and E1) and cyclin-dependent kinases (CDK2 and CDK4), leading to cell cycle arrest.[1][9]

Data Presentation

Table 1: Reported IC50 Values for Ciclopirox in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HL-60Acute Myeloid LeukemiaProliferation Assay2.5 - 4[13]
MV4-11Acute Myeloid LeukemiaProliferation Assay2.5 - 4[13]
T24Bladder CancerProliferation Assay~4[8]
UM-UC-3Bladder CancerProliferation Assay~4[8]
A549Lung AdenocarcinomaMTT Assay4.4[13]
PC9Lung AdenocarcinomaMTT Assay27.4[13]
H1299Lung AdenocarcinomaMTT Assay67.9[13]

Experimental Protocols

Cell Proliferation Assay (CCK8/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound or Ciclopirox. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][13]

Annexin V Apoptosis Assay
  • Cell Treatment: Treat cells with this compound or Ciclopirox at the desired concentrations and for the optimal duration determined from time-course experiments.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14][15][16][17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16][17]

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22][23][24]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23][24]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Fosciclopirox_Activation_and_Mechanism cluster_cellular_effects Cellular Effects of Ciclopirox This compound This compound (Prodrug) Phosphatases Phosphatases This compound->Phosphatases Metabolism Ciclopirox Ciclopirox (CPX) (Active Metabolite) Phosphatases->Ciclopirox IronChelation Iron (Fe³⁺) Chelation Ciclopirox->IronChelation IronEnzymes Inhibition of Iron-Dependent Enzymes IronChelation->IronEnzymes ROS Increased ROS IronChelation->ROS DNARepair Disrupted DNA Repair & Synthesis IronEnzymes->DNARepair CellCycleArrest Cell Cycle Arrest (G1/S) IronEnzymes->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound activation and primary mechanism of action.

Ciclopirox_Signaling_Pathway_Inhibition cluster_notch Notch Signaling cluster_wnt Wnt/β-catenin Signaling cluster_outcome Cellular Outcome Ciclopirox Ciclopirox (CPX) GammaSecretase γ-Secretase Complex (Presenilin 1, Nicastrin) Ciclopirox->GammaSecretase Inhibits WntSignaling Wnt Pathway Activation Ciclopirox->WntSignaling Inhibits NotchActivation Notch Activation GammaSecretase->NotchActivation NotchTargetGenes Notch Target Genes (e.g., HES1) NotchActivation->NotchTargetGenes Apoptosis Increased Apoptosis NotchActivation->Apoptosis Inhibition leads to Proliferation Decreased Proliferation NotchTargetGenes->Proliferation BetaCatenin β-catenin Stabilization WntSignaling->BetaCatenin WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) BetaCatenin->WntTargetGenes WntTargetGenes->Proliferation

Caption: Ciclopirox-mediated inhibition of key signaling pathways.

Experimental_Workflow_Troubleshooting cluster_proliferation Cell Proliferation Assays cluster_apoptosis Apoptosis Assays cluster_western Western Blot start Inconsistent Results Observed check_iron Check Media/ Serum Iron Content start->check_iron check_prodrug Confirm Prodrug Activation (Use active CPX as control) start->check_prodrug check_assay Consider Alternative Assay (e.g., EdU vs. MTT) start->check_assay check_time Optimize Time-Course & Dose-Response start->check_time check_markers Analyze Apoptotic Markers (Western Blot) start->check_markers check_pathway Characterize Basal Signaling Activity start->check_pathway check_lysis Standardize Lysis & Protein Quantification start->check_lysis end Consistent Results check_iron->end check_prodrug->end check_assay->end check_time->end check_markers->end check_pathway->end check_lysis->end

References

Fosciclopirox Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosciclopirox. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a phosphoryloxymethyl (POM) ester-based prodrug of its active metabolite, Ciclopirox (CPX).[1][2][3] Following intravenous administration, this compound is rapidly and completely metabolized by phosphatases in the blood to release CPX.[1][2][4] CPX exhibits anticancer activity through several mechanisms, including the inhibition of the Notch signaling pathway by targeting the γ-secretase complex.[2][3][5] Additionally, CPX has been shown to inhibit mTORC1 signaling, induce apoptosis, and cause cell cycle arrest in cancer cells.[1][4][6]

Q2: What are typical effective concentrations of Ciclopirox (CPX) in vitro?

The half-maximal inhibitory concentration (IC50) of CPX can vary depending on the cancer cell line and the duration of treatment. For example, in acute myeloid leukemia (AML) cell lines such as HL-60 and MV4-11, IC50 values have been reported to be in the range of 2.5-4 µM.[4] In lung adenocarcinoma cell lines, the IC50 values for CPX were found to be 4.4 µM in A549 cells, 27.4 µM in PC9 cells, and 67.9 µM in H1299 cells.[7]

Q3: What doses of this compound have been used in preclinical and clinical studies?

In a preclinical mouse model of bladder cancer, once-daily intraperitoneal administration of this compound at doses of 235 mg/kg and 470 mg/kg for four weeks resulted in a significant decrease in tumor volume.[3][5][8] In a Phase 1 clinical trial in patients with advanced solid tumors, this compound was administered intravenously with doses starting at 30 mg/m² and escalating up to 1200 mg/m². The maximum tolerated dose (MTD) was determined to be 900 mg/m².[9]

Q4: How can I assess the effect of this compound/CPX on cell signaling pathways?

Western blotting is a common method to analyze the modulation of signaling pathways. To assess the inhibition of the Notch pathway, you can measure the levels of Presenilin 1 and Hes-1.[3][5] For the mTORC1 pathway, the phosphorylation status of downstream effectors like p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1) can be evaluated.[1][6]

Troubleshooting Guide

Issue 1: High variability in in vitro dose-response data.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.

  • Possible Cause: Instability of Ciclopirox (CPX) in culture medium.

    • Solution: Prepare fresh dilutions of CPX from a stock solution for each experiment. Minimize the time the compound is in the incubator by planning experiments efficiently.

Issue 2: No significant dose-response effect observed.
  • Possible Cause: The concentration range of CPX is too low.

    • Solution: Expand the concentration range to higher doses based on reported IC50 values in similar cell lines. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial experiments.

  • Possible Cause: The cell line is resistant to CPX.

    • Solution: Verify the expression of the target pathways (e.g., Notch, mTORC1) in your cell line. Consider using a positive control cell line known to be sensitive to CPX.

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the treatment duration. Some cellular effects may only be apparent after 48 or 72 hours of continuous exposure.[10]

Issue 3: Poor reproducibility of in vivo study results.
  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent dosing for each animal based on their body weight. For intraperitoneal injections, ensure the injection site is consistent.

  • Possible Cause: High biological variability among animals.

    • Solution: Increase the number of animals per treatment group to enhance statistical power. Ensure animals are age and sex-matched.

  • Possible Cause: Prodrug conversion issues in the animal model.

    • Solution: While this compound is designed for rapid conversion, pharmacokinetic studies can confirm the levels of the active metabolite, CPX, in the plasma and target tissues.[11][12]

Data Presentation

Table 1: In Vitro IC50 Values for Ciclopirox (CPX)

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Myeloid Leukemia2.5 - 4[4]
MV4-11Acute Myeloid Leukemia2.5 - 4[4]
A549Lung Adenocarcinoma4.4[7]
PC9Lung Adenocarcinoma27.4[7]
H1299Lung Adenocarcinoma67.9[7]

Table 2: Dosing of this compound in Preclinical and Clinical Studies

Study TypeModelRoute of AdministrationDoseOutcomeReference
PreclinicalMouse Model of Bladder CancerIntraperitoneal235 mg/kg and 470 mg/kg daily for 4 weeksDecreased tumor volume[3][5][8]
Clinical (Phase 1)Human Patients with Advanced Solid TumorsIntravenousDose escalation from 30 mg/m² to 1200 mg/m²MTD determined to be 900 mg/m²[9]

Experimental Protocols

Cell Proliferation Assay (EdU Incorporation)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Ciclopirox (CPX) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium and incubate for a period that allows for detection of DNA synthesis (typically 2-4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.5% Triton™ X-100.

  • EdU Detection: Add the EdU reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) and incubate in the dark.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI (4´,6-diamidino-2-phenylindole).

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-stained nuclei).[7]

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with CPX, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween® 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-S6K1, total S6K1, Presenilin 1, Hes-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Fosciclopirox_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Phosphatases Phosphatases This compound->Phosphatases Metabolism CPX CPX Notch_Pathway Notch Signaling CPX->Notch_Pathway mTORC1_Pathway mTORC1 Signaling CPX->mTORC1_Pathway Apoptosis Apoptosis CPX->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CPX->Cell_Cycle_Arrest Phosphatases->CPX Activation Proliferation Cell Proliferation Notch_Pathway->Proliferation mTORC1_Pathway->Proliferation

Caption: this compound is converted to its active form, Ciclopirox (CPX), which inhibits pro-proliferative signaling pathways and induces apoptosis and cell cycle arrest.

Dose_Response_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select_Cell_Line Select Cell Line(s) Determine_Conc_Range Determine CPX Concentration Range Select_Cell_Line->Determine_Conc_Range Choose_Assay Choose Endpoint Assay(s) Determine_Conc_Range->Choose_Assay Seed_Cells Seed Cells Choose_Assay->Seed_Cells Treat_Cells Treat with CPX Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Perform_Assay Perform Assay Incubate->Perform_Assay Acquire_Data Acquire Data Perform_Assay->Acquire_Data Normalize_Data Normalize to Control Acquire_Data->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: A typical workflow for determining the in vitro dose-response curve and IC50 of Ciclopirox (CPX).

Troubleshooting_Logic Start Start Problem Problem Start->Problem Identify Issue Cause1 Cause1 Problem->Cause1 Possible Cause Cause2 Cause2 Problem->Cause2 Possible Cause Cause3 Cause3 Problem->Cause3 Possible Cause Solution1 Solution1 Cause1->Solution1 Address with End End Solution1->End Resolve Solution2 Solution2 Cause2->Solution2 Address with Solution2->End Resolve Solution3 Solution3 Cause3->Solution3 Address with Solution3->End Resolve

Caption: A logical flow for troubleshooting experimental issues.

References

Technical Support Center: Troubleshooting Fosciclopirox Degradation in Cell Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Fosciclopirox in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address potential degradation issues.

Troubleshooting Guide

This section addresses specific problems you might encounter with this compound stability in your cell culture experiments.

Q1: I am seeing variable or lower-than-expected efficacy of this compound in my cell-based assays. Could this be due to degradation?

A1: Yes, inconsistent or reduced efficacy is a primary indicator of compound degradation. This compound is a prodrug that is converted to the active metabolite, Ciclopirox (CPX).[1][2][3] Degradation of this compound before it can be converted to CPX by cellular enzymes can lead to lower intracellular concentrations of the active compound and consequently, diminished biological activity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis in Aqueous Media This compound, as a phosphate ester prodrug, can be susceptible to hydrolysis. The rate of hydrolysis can be influenced by the pH and temperature of the cell culture medium. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and add it to the cell culture medium immediately before treating the cells. Minimize the time the compound spends in the aqueous environment before interacting with the cells.
Enzymatic Degradation in Media Cell culture media, especially when supplemented with serum, contains various enzymes such as phosphatases and esterases that can prematurely cleave the prodrug moiety of this compound.[4][5][6] If possible, consider using serum-free media or heat-inactivated serum to reduce enzymatic activity. However, be aware that this may affect cell health and growth.
Photodegradation Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. While specific photostability data for this compound is not readily available, it is a general good practice to protect drug solutions from light.[7] Prepare and handle this compound solutions under subdued light conditions. Store stock solutions and media containing the compound in amber vials or wrapped in aluminum foil.
Interactions with Media Components Certain components in cell culture media, such as metal ions or reducing agents, can potentially interact with and degrade this compound. For example, cysteine and ferric ammonium citrate have been shown to impact the stability of other compounds in cell culture.[1][8] If you suspect media-specific degradation, you can test the stability of this compound in your specific medium formulation compared to a simpler buffer solution (e.g., PBS) over time.

Q2: How can I confirm if this compound is degrading in my cell culture medium?

A2: To confirm degradation, you will need to perform a stability study. This involves incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration, along with the appearance of its active form, Ciclopirox (CPX), and any potential degradation products over time.

Analytical Methods for Stability Testing:

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound and its metabolites.

Analytical MethodKey Considerations
HPLC-UV Several HPLC methods have been developed for the quantification of Ciclopirox.[9][10][11] These methods often require a pre-column derivatization step, such as methylation, to improve the chromatographic properties of Ciclopirox due to its chelating nature.[12][13][14][15] A stability-indicating method should be able to separate the parent drug (this compound) from its active metabolite (Ciclopirox) and other degradation products.[9][16]
LC-MS/MS LC-MS/MS offers higher sensitivity and specificity for quantifying this compound and Ciclopirox without the need for derivatization.[13][14][17] This method is particularly useful for detecting and identifying unknown degradation products by analyzing their mass-to-charge ratio.

Experimental Protocols

Protocol: Stability Testing of this compound in Cell Culture Media

This protocol outlines a general procedure to assess the stability of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., sterile DMSO)

  • Your complete cell culture medium (including serum and other supplements)

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Analytical standards for this compound and Ciclopirox

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in your chosen solvent (e.g., 10 mM in DMSO).

  • Spike Media: Dilute the this compound stock solution into your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Also, prepare a control sample by spiking this compound into PBS at the same concentration.

  • Incubation: Aliquot the spiked media and PBS into sterile tubes and place them in a 37°C, 5% CO2 incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The "0 hour" sample should be collected immediately after spiking.

  • Sample Preparation: At each time point, immediately process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates. Store the supernatant at -80°C until analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentrations of this compound and Ciclopirox.

  • Data Analysis: Plot the concentration of this compound and Ciclopirox as a function of time. A decrease in this compound concentration over time indicates degradation. The rate of degradation can be calculated from the slope of the line.

Illustrative Data Presentation:

The following table shows hypothetical data from a stability study.

Time (hours)This compound Concentration (µM) in Cell MediaCiclopirox Concentration (µM) in Cell MediaThis compound Concentration (µM) in PBS
010.00.010.0
28.51.29.8
47.12.59.7
85.24.39.5
123.85.69.4
241.57.89.2
48<0.18.99.0

Note: This is illustrative data and does not represent actual experimental results.

Frequently Asked Questions (FAQs)

Q3: What is the expected stability of this compound in a standard cell culture medium like DMEM with 10% FBS?

A3: While specific quantitative data for this compound in cell culture media is not widely published, as a phosphate ester prodrug, it is expected to undergo some degree of hydrolysis and enzymatic conversion to Ciclopirox. The rate of this conversion and any further degradation will depend on the specific components of the medium and the handling procedures. It is highly recommended to perform a stability study under your specific experimental conditions.

Q4: Can I pre-mix this compound in my cell culture medium and store it for later use?

A4: It is generally not recommended to store this compound in aqueous cell culture media for extended periods. To ensure consistent results, it is best practice to add this compound to the medium immediately before treating the cells.

Q5: Are there any visible signs of this compound degradation in the cell culture medium?

A5: this compound degradation is a chemical process and is unlikely to produce visible changes in the medium, such as color change or precipitation, unless the degradation products are insoluble. Therefore, analytical methods are necessary to confirm and quantify degradation.

Q6: If this compound degrades, does it affect the Notch signaling pathway differently?

A6: The intended therapeutic effect of this compound is mediated by its active metabolite, Ciclopirox, which inhibits the Notch signaling pathway.[12][18] If this compound degrades into inactive products before it can be converted to Ciclopirox, the inhibitory effect on the Notch pathway will be reduced or absent. The degradation products themselves are not expected to have the same inhibitory activity.

Visualizations

Signaling Pathway

The active metabolite of this compound, Ciclopirox, exerts its anticancer effects by inhibiting the Notch signaling pathway.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage γ-Secretase Cleavage S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL Binds MAML MAML CSL->MAML Recruits Target_Genes Target Gene Transcription (e.g., HES, HEY) MAML->Target_Genes Activates This compound This compound Ciclopirox Ciclopirox (CPX) (Active Metabolite) This compound->Ciclopirox Cellular Phosphatases Degradation_Products Inactive Degradation Products This compound->Degradation_Products Media Instability (Hydrolysis, etc.) Ciclopirox->S3_Cleavage Inhibits

Caption: this compound is converted to Ciclopirox, which inhibits Notch signaling.

Experimental Workflow

The following diagram outlines the key steps for conducting a stability study of this compound in cell culture media.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., in DMSO) start->prep_stock spike_media Spike into Pre-warmed Cell Culture Media and PBS prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sample Collect Samples at Defined Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sample prepare_samples Prepare Samples for Analysis (e.g., Protein Precipitation) sample->prepare_samples analyze Analyze by HPLC or LC-MS/MS prepare_samples->analyze quantify Quantify this compound and Ciclopirox analyze->quantify plot Plot Concentration vs. Time quantify->plot calculate Calculate Degradation Rate plot->calculate end End calculate->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Minimizing Fosciclopirox Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Fosciclopirox toxicity in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (CPX-POM) is a prodrug that is rapidly and completely metabolized in the blood to its active form, Ciclopirox (CPX).[1][2] CPX exhibits anticancer activity through several mechanisms, including the inhibition of the Notch signaling pathway, chelation of intracellular iron, and inhibition of mTORC1 signaling.[3] These actions lead to cell cycle arrest and apoptosis in susceptible cancer cells.[4][5][6] this compound was developed to overcome the poor oral bioavailability and gastrointestinal toxicity of Ciclopirox.[1][2]

Q2: What are the known toxicities of this compound in normal cells?

A2: In preclinical studies, the active metabolite of this compound, Ciclopirox, has shown some level of cytotoxicity to normal cells, although often at higher concentrations than those required to affect cancer cells.[7] For example, one study noted that while Ciclopirox demonstrated a marginal difference in the concentration required to produce a cytotoxic effect on cancer and normal cell lines, encapsulating it in niosomes enhanced its cytotoxicity selectively to cancer cells while having no effect on normal cells.[7] In clinical trials, the most common treatment-related adverse events observed with this compound have been nausea, vomiting, and confusion at higher doses.

Q3: Is there evidence of differential sensitivity between cancer cells and normal cells to this compound/Ciclopirox?

A3: Yes, several studies suggest that Ciclopirox exhibits selective cytotoxicity towards cancer cells. For instance, Ciclopirox olamine was shown to inhibit the proliferation of various human tumor cell lines with IC50 values ranging from 1.5 to 4.9 μM, while having less of an effect on nonmalignant lung fibroblast cell lines at concentrations up to 10 μM.[3][5] Another study showed that Ciclopirox suppresses the viability of neuroblastoma cells but not a normal human fibroblast cell line (HS68). Vesicular encapsulation of Ciclopirox has also been shown to enhance its cytotoxic effect on cancer cell lines while not affecting a non-cancer cell line (Vero).[7]

Q4: What are the primary mechanisms behind this compound-induced toxicity in normal cells?

A4: The toxicity of this compound in normal cells is likely linked to the same mechanisms that are responsible for its anticancer effects, which include:

  • Iron Chelation: Ciclopirox binds to intracellular iron, which is essential for the function of many enzymes, including ribonucleotide reductase, an enzyme critical for DNA synthesis.[8] This can disrupt normal cellular processes that are iron-dependent.

  • Inhibition of Notch and mTOR Signaling: The Notch and mTOR signaling pathways are crucial for the growth, proliferation, and survival of normal cells.[9][10][11] Inhibition of these pathways by Ciclopirox can therefore lead to off-target effects in healthy tissues.[9][12]

Troubleshooting Guide

Problem: I am observing high levels of toxicity in my normal cell line control group when treated with this compound.

Possible Cause Suggested Solution
Concentration of this compound is too high. Determine the IC50 of this compound/Ciclopirox for your specific normal cell line. Start with a dose-response experiment to identify a concentration that has a minimal effect on normal cells while still being effective against your cancer cell line of interest. Some studies have shown that normal cells can tolerate higher concentrations of Ciclopirox than cancer cells.[3][7]
The normal cell line is particularly sensitive to iron chelation. Consider supplementing the culture medium with a low concentration of iron, such as ferric ammonium citrate.[13] This has been shown to partially rescue viral replication in the presence of Ciclopirox, suggesting it can counteract the effects of iron chelation.[13] Be cautious, as excess iron can be toxic.[14]
The normal cell line is sensitive to oxidative stress induced by iron chelation. Co-treat the cells with an antioxidant such as N-acetylcysteine (NAC). NAC has been shown to mitigate iron-induced oxidative injury and cell death.[2][15][16] A dose-response experiment for NAC should be performed to find the optimal protective concentration without interfering with the experiment.
The normal cell line is highly dependent on Notch or mTOR signaling for survival. There is no straightforward way to completely block this off-target effect without potentially compromising the anticancer mechanism of this compound. Consider using a lower concentration of this compound or a shorter exposure time. For Notch inhibition, toxicity is a known issue, and intermittent dosing is often required in vivo.[12]

Problem: I am seeing significant cell death in my experiments, and I am unsure if it is apoptosis or necrosis.

Possible Cause Suggested Solution
This compound can induce both apoptosis and other forms of cell death. Perform an Annexin V and Propidium Iodide (PI) apoptosis assay using flow cytometry.[4][17][18][19][20] This will allow you to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Ciclopirox has been shown to induce apoptosis in various cancer cell lines.[6]

Problem: I suspect that this compound is inducing oxidative stress in my normal cells.

Possible Cause Suggested Solution
Iron chelation by Ciclopirox can lead to the generation of reactive oxygen species (ROS). Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][21][22][23][24] An increase in fluorescence intensity upon treatment with this compound would indicate an increase in ROS production.

Data Presentation

Table 1: Summary of Ciclopirox (CPX) IC50 Values in Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure TimeReference
Rh30Rhabdomyosarcoma1.5 - 4.96 days[5]
RDRhabdomyosarcoma1.5 - 4.96 days[5]
MDA-MB-231Breast Cancer1.5 - 4.96 days[5]
MCF7Breast Cancer1.5 - 4.96 days[5]
A549Lung Cancer1.5 - 4.96 days[5]
HT29Colon Cancer1.5 - 4.96 days[5]
sk-Hep1Hepatocellular Carcinoma< 1024 hours[25]
Huh7Hepatocellular Carcinoma< 1024 hours[25]
Hep3BHepatocellular Carcinoma< 1024 hours[25]
Lm9Hepatocellular Carcinoma< 1024 hours[25]
RBEIntrahepatic Cholangiocarcinoma> 1024 hours[25]
HuccT1Intrahepatic Cholangiocarcinoma> 1024 hours[25]
VeroKidney Epithelial (Normal)No significant effect with niosomal CPXNot specified[7]
Human Primary FibroblastsNormalCC50 > 500Not specified[13]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures to assess cell viability.[3][26][27][28][29]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of this compound or Ciclopirox and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-5 hours at 37°C.

  • Carefully remove the medium from each well without disturbing the cells.

  • Add 100 µL of solubilization solution to each well and mix by pipetting up and down to dissolve the formazan crystals.

  • Incubate at 37°C for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol is a standard procedure for quantifying apoptosis by flow cytometry.[4][17][18][19][20]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as required for your experiment.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL).

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • After incubation, add 400 µL of 1X Annexin-binding buffer and mix gently.

  • Analyze the cells by flow cytometry as soon as possible.

Intracellular ROS Detection Assay

This protocol uses DCFH-DA to measure intracellular reactive oxygen species.[1][21][22][23][24]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Cell culture medium

  • PBS

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Seed cells in a suitable plate or dish and treat with this compound.

  • Prepare a DCFH-DA working solution (typically 10-25 µM in serum-free medium).

  • Remove the culture medium and wash the cells twice with PBS.

  • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS or medium back to the cells.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells with a fluorescence microscope.

Mandatory Visualizations

Fosciclopirox_Toxicity_Pathway cluster_mechanisms Cellular Targets of CPX cluster_effects Downstream Effects This compound This compound (Prodrug) CPX Ciclopirox (CPX) (Active Metabolite) This compound->CPX Metabolism in blood Iron Intracellular Iron (Fe2+/Fe3+) CPX->Iron Chelation Notch Notch Signaling (γ-secretase) CPX->Notch Inhibition mTOR mTORC1 Signaling CPX->mTOR Inhibition RNR Inhibition of Ribonucleotide Reductase Iron->RNR ROS Increased ROS Production Iron->ROS CellCycle Cell Cycle Arrest (G1/S Phase) Notch->CellCycle ProteinSynth Decreased Protein Synthesis mTOR->ProteinSynth RNR->CellCycle Apoptosis Apoptosis ROS->Apoptosis CellCycle->Apoptosis ProteinSynth->CellCycle

Caption: Signaling pathways affected by this compound's active metabolite, Ciclopirox.

Troubleshooting_Workflow Start High Toxicity in Normal Cells Observed Q1 Is the this compound concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the toxicity due to iron chelation? A1_Yes->Q2 Sol1 Perform Dose-Response Experiment to find IC20 A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2a Supplement with low-dose iron A2_Yes->Sol2a Sol2b Co-treat with an antioxidant (e.g., NAC) A2_Yes->Sol2b Q3 Is the cell death apoptosis? A2_No->Q3 Sol2a->Q3 Sol2b->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Toxicity Minimized A3_Yes->End Sol3 Perform Annexin V/PI Assay A3_No->Sol3 Sol3->End

Caption: A workflow for troubleshooting this compound toxicity in normal cells.

References

Validation & Comparative

A Comparative Analysis of Fosciclopirox and Other γ-Secretase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanisms and preclinical data of Fosciclopirox, a novel γ-secretase inhibitor, and its comparison with established inhibitors like Semagacestat, Avagacestat, and Crenigacestat. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, particularly in oncology.

The landscape of γ-secretase inhibition is evolving, with new compounds like this compound emerging as potential cancer therapeutics. This guide provides a detailed comparison of this compound with other notable γ-secretase inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.

Mechanism of Action: A Shared Target with Divergent Applications

γ-secretase is a multi-protein complex essential for the cleavage of numerous transmembrane proteins, most notably the amyloid precursor protein (APP) and Notch receptors. While the inhibition of APP processing to reduce amyloid-beta (Aβ) peptides has been a primary focus in Alzheimer's disease research, the concurrent inhibition of Notch signaling has opened therapeutic avenues in oncology.

This compound , a prodrug of Ciclopirox, distinguishes itself by its primary development for cancer treatment, specifically targeting the Notch signaling pathway.[1] Its active metabolite, Ciclopirox, binds to the γ-secretase complex proteins Presenilin 1 and Nicastrin, which are crucial for Notch activation.[2][3][4][5] This inhibition of Notch signaling has shown promise in preclinical models of urothelial cancer and acute myeloid leukemia.[2][4]

In contrast, Semagacestat , Avagacestat , and Crenigacestat were initially developed with Alzheimer's disease in mind, aiming to curtail the production of Aβ peptides.[6][7] However, their potent inhibition of Notch signaling led to significant side effects in clinical trials for Alzheimer's but also prompted their investigation as anti-cancer agents.[6][8]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of these compounds. It is important to note that direct IC50 values for this compound on γ-secretase are not publicly available; its activity is inferred from the actions of its active metabolite, Ciclopirox.

InhibitorTargetIC50Cell Line / Assay Conditions
This compound (active metabolite: Ciclopirox) γ-secretase complex (Presenilin 1 and Nicastrin)Data not availableBinds to complex, inhibits Notch signaling
Semagacestat Aβ4210.9 nMH4 human glioma cells
Aβ4012.1 nMH4 human glioma cells
Aβ3812.0 nMH4 human glioma cells
Notch Signaling14.1 nMH4 human glioma cells
Avagacestat Aβ420.27 nM
Aβ400.30 nM
Notch IntraCellular Domain (NICD)0.84 nM
Crenigacestat Notch Signaling~1 nMMost tumor cell lines tested

Experimental Data and Methodologies

The preclinical evaluation of these inhibitors has involved a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.

This compound in Urothelial Cancer Models

In vitro studies with the active metabolite of this compound, Ciclopirox, on high-grade urothelial cancer cell lines (T24, HT-1376, and UM-UC-3) have demonstrated:

  • Inhibition of cell proliferation.[2][5]

  • Reduced clonogenicity and spheroid formation.[2][5]

  • Induction of cell cycle arrest at S and G0/G1 phases.[2][5]

  • Suppression of Notch signaling activation.[2][5]

In vivo studies using a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse model of bladder cancer showed that intraperitoneal administration of this compound led to:

  • A significant decrease in bladder weight, a surrogate for tumor volume.[2][4]

  • A shift to lower-stage tumors.[2][4]

  • A reduction in the proliferation index.[2][4]

Detailed Experimental Protocols

γ-Secretase Activity Assay

This assay is fundamental for quantifying the direct inhibitory effect of a compound on the γ-secretase enzyme complex.

Principle: A fluorogenic substrate peptide derived from APP is incubated with a source of γ-secretase (e.g., cell lysates or purified enzyme). Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.

Protocol Outline:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., U2OS cells stably expressing a fluorescent APP-C99 construct) to confluency.[9]

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable extraction buffer containing a mild detergent.

    • Centrifuge the lysate to pellet debris and collect the supernatant containing the membrane fraction with γ-secretase.

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • In a 96-well black microplate, add the cell lysate.

    • Add the test compounds (e.g., this compound, Semagacestat) at various concentrations.

    • Include positive (no inhibitor) and negative (no lysate or no substrate) controls.

    • Initiate the reaction by adding the fluorogenic γ-secretase substrate.

    • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 510 nm emission).[10]

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Clonogenicity Assay

This in vitro assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the effectiveness of a cytotoxic agent.

Principle: Cells are seeded at a low density and treated with the test compound. After a period of incubation, the number of surviving colonies is counted to determine the fraction of cells that retained their reproductive integrity.

Protocol Outline:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a specific number of cells into 6-well plates or petri dishes. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.

    • Allow cells to attach for several hours.

  • Treatment:

    • Treat the cells with various concentrations of the γ-secretase inhibitor.

    • Include an untreated control group.

  • Incubation:

    • Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.[11][12]

  • Fixation and Staining:

    • Remove the culture medium and wash the colonies with PBS.

    • Fix the colonies with a solution such as 6% glutaraldehyde or methanol.

    • Stain the colonies with 0.5% crystal violet for visualization.[12]

  • Colony Counting and Analysis:

    • Count the number of colonies in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

    • Plot the surviving fraction against the drug concentration to generate a cell survival curve.

Spheroid Formation Assay

This assay models the three-dimensional growth of tumors and is used to evaluate the effect of anti-cancer drugs on more physiologically relevant tumor microenvironments.

Principle: Cancer cells are cultured in conditions that promote self-aggregation and growth into 3D spheroids. The formation, size, and viability of these spheroids are assessed after treatment with the test compound.

Protocol Outline:

  • Spheroid Generation:

    • Use ultra-low attachment 96-well plates with a U-shaped bottom.

    • Seed a defined number of cancer cells per well in the culture medium.[1]

    • Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the well.

    • Incubate for 24-72 hours to allow spheroid formation.[1]

  • Treatment:

    • Once spheroids have formed, add the γ-secretase inhibitors at different concentrations.

  • Analysis:

    • Monitor spheroid growth and morphology over time using microscopy.

    • Assess cell viability within the spheroids using assays such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP content.

    • The response to treatment can be quantified by measuring changes in spheroid diameter or viability.

Visualizing the Pathways and Processes

To better understand the context of γ-secretase inhibition, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP sAPP_alpha sAPPα APP->sAPP_alpha Non-amyloidogenic sAPP_beta sAPPβ APP->sAPP_beta Amyloidogenic alpha_secretase α-secretase beta_secretase β-secretase gamma_secretase γ-secretase C83 C83 fragment C99 C99 fragment sAPP_alpha->C83 sAPP_beta->C99 P3 P3 fragment C83->P3 Cleavage AICD AICD C83->AICD Abeta Aβ (Amyloid-beta) C99->Abeta Cleavage C99->AICD

Amyloid Precursor Protein (APP) Processing Pathways.

Notch_Signaling_Pathway cluster_cells Intercellular Space cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_cleavage S2 Cleavage Site Notch_Receptor->S2_cleavage Conformational Change ADAM_protease ADAM Protease ADAM_protease->S2_cleavage Cleaves gamma_secretase γ-secretase S3_cleavage S3 Cleavage Site gamma_secretase->S3_cleavage Cleaves S2_cleavage->S3_cleavage NICD_release NICD Release S3_cleavage->NICD_release NICD NICD NICD_release->NICD CSL CSL NICD->CSL Translocation & Complex Formation Gene_Transcription Target Gene Transcription CSL->Gene_Transcription Activation

Canonical Notch Signaling Pathway.

Experimental_Workflow cluster_invivo Animal Model start Hypothesis: Inhibitor affects cancer cell viability in_vitro In Vitro Assays start->in_vitro gamma_assay γ-Secretase Activity Assay proliferation_assay Cell Proliferation Assay clonogenic_assay Clonogenicity Assay spheroid_assay Spheroid Formation Assay in_vivo In Vivo Studies animal_model Tumor Xenograft or Carcinogen-induced Model in_vivo->animal_model data_analysis Data Analysis & Interpretation data_analysis->in_vivo conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion gamma_assay->data_analysis proliferation_assay->data_analysis clonogenic_assay->data_analysis spheroid_assay->data_analysis treatment Inhibitor Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment toxicity_assessment->data_analysis

Preclinical Experimental Workflow for γ-Secretase Inhibitors.

Conclusion

This compound represents a promising evolution in the application of γ-secretase inhibitors, with a clear focus on oncology from its initial development. While it shares a common mechanism with older inhibitors like Semagacestat and Avagacestat, its development as a cancer therapeutic highlights the growing understanding of the critical role of the Notch signaling pathway in malignancy. The preclinical data for this compound in urothelial cancer models is encouraging, though further quantitative data on its direct inhibitory effects on the γ-secretase complex will be crucial for a more direct comparison with other inhibitors. For researchers in the field, the distinct developmental pathways and target indications of these compounds underscore the therapeutic versatility of targeting the γ-secretase complex.

References

Fosciclopirox in Bladder Cancer: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fosciclopirox, a novel anti-cancer agent, is emerging as a potential therapeutic option for bladder cancer. This guide provides a comparative overview of its efficacy against standard chemotherapy regimens, supported by available preclinical and clinical data. The information is intended to offer an objective resource for researchers, scientists, and professionals in drug development.

Overview of this compound

This compound is a first-in-class prodrug of ciclopirox, an antifungal agent that has demonstrated anti-cancer properties. This compound is being developed for the treatment of both non-muscle invasive bladder cancer (NMIBC) and muscle-invasive bladder cancer (MIBC).[1] Its mechanism of action involves the inhibition of the Notch and Wnt signaling pathways by targeting the γ-secretase complex.[2][3]

Preclinical Efficacy

In preclinical studies using a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse model of bladder cancer, this compound has shown significant anti-tumor activity.[4][5]

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Bladder Cancer

ParameterThis compound Treatment (235 mg/kg and 470 mg/kg)Control
Tumor Volume Significant decrease in bladder weight (surrogate for tumor volume)-
Tumor Stage Migration to lower-stage tumors-

Clinical Efficacy of this compound

Early phase clinical trials are evaluating the safety and efficacy of this compound in patients with bladder cancer. While direct comparative data against standard chemotherapy is not yet available, preliminary results show promising clinical activity.

Table 2: Preliminary Clinical Efficacy of Neoadjuvant this compound in Muscle-Invasive Bladder Cancer (MIBC)

EndpointThis compound
Pathologic Downstaging ( Observed in 3 out of 5 chemotherapy-eligible MIBC patients
Complete Response (ypT0) Achieved in 2 out of 5 chemotherapy-eligible MIBC patients

Data from a Phase 1b/2 clinical trial (NCT04608045) as of an early report.[3]

Standard Chemotherapy for Bladder Cancer

Standard first-line chemotherapy for muscle-invasive bladder cancer typically involves cisplatin-based combination regimens, most commonly Gemcitabine and Cisplatin (GC) or dose-dense Methotrexate, Vinblastine, Doxorubicin, and Cisplatin (ddMVAC).[6][7]

Table 3: Clinical Efficacy of Standard Neoadjuvant Chemotherapy in Muscle-Invasive Bladder Cancer

EndpointGemcitabine + Cisplatin (GC)dose-dense MVAC (ddMVAC)
Pathologic Complete Response (pCR) 24.5%41.3%
Pathologic Downstaging 41.3%52.2%
5-Year Overall Survival (Neoadjuvant) 57%66%

Data compiled from various clinical trials. It is important to note that these results are not from head-to-head comparisons with this compound and are from different study populations.[6][8][9]

Experimental Protocols

This compound Preclinical Study (BBN Mouse Model)
  • Animal Model: N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)-induced mouse model of bladder cancer.[4][5]

  • Treatment: Once-daily intraperitoneal administration of this compound (CPX-POM) at doses of 235 mg/kg and 470 mg/kg for four weeks.[4][5]

  • Efficacy Assessment: Bladder weight was used as a surrogate for tumor volume. Tumor staging was performed to assess disease progression.[4][5]

This compound Clinical Trial (NCT04608045)
  • Study Design: A Phase 1b/2, open-label, window-of-opportunity study.

  • Participants: Patients with newly diagnosed or recurrent, resectable muscle-invasive bladder cancer.

  • Intervention: Neoadjuvant this compound administered intravenously.

  • Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include pathologic complete response rate and downstaging.

Standard Chemotherapy Clinical Trials (Representative Protocols)
  • Gemcitabine and Cisplatin (GC): Typically administered in 3 or 4-week cycles. Gemcitabine is given on days 1, 8, and 15, and cisplatin on day 1 or 2 of each cycle.

  • dose-dense MVAC (ddMVAC): Methotrexate, vinblastine, doxorubicin, and cisplatin are administered every 2 weeks with growth factor support.

Signaling Pathway and Experimental Workflow

Fosciclopirox_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Complex Notch_Receptor->Gamma_Secretase Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases Target_Genes Target Gene Expression NICD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes This compound This compound Ciclopirox Ciclopirox (Active Metabolite) This compound->Ciclopirox Metabolism Ciclopirox->Gamma_Secretase Inhibits

Caption: this compound Mechanism of Action in Bladder Cancer.

Preclinical_Experimental_Workflow Model BBN-induced Mouse Model of Bladder Cancer Treatment Daily Intraperitoneal Injection of this compound or Vehicle Model->Treatment Duration 4 Weeks of Treatment Treatment->Duration Analysis Efficacy Assessment: - Bladder Weight (Tumor Volume) - Histopathological Staging Duration->Analysis Outcome Reduced Tumor Growth and Stage Progression Analysis->Outcome

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

This compound has demonstrated promising anti-cancer activity in both preclinical models and early clinical trials for bladder cancer. Its unique mechanism of action targeting the Notch and Wnt signaling pathways presents a novel therapeutic strategy. While current data is encouraging, it is important to note the absence of direct, head-to-head comparative trials against standard chemotherapy regimens. The presented data for standard treatments are from separate, larger clinical trials and serve as a benchmark for efficacy in this patient population. Future randomized controlled trials will be crucial to definitively establish the comparative efficacy and safety of this compound in the treatment landscape of bladder cancer.

References

Validating Fosciclopirox's Antifungal Mechanism of Action Through Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fosciclopirox, a prodrug of the broad-spectrum antifungal agent Ciclopirox, presents a compelling case for further investigation into its precise mechanism of action. While its primary antifungal activity is attributed to iron chelation, definitive validation through genetic manipulation remains a key area for exploration. This guide provides a framework for validating this compound's mechanism using genetic knockouts, compares its activity with alternative antifungal agents, and presents detailed experimental protocols and data to support further research.

Unraveling the Mechanism: The Role of Iron Chelation

This compound is rapidly and completely metabolized to its active form, Ciclopirox. The prevailing hypothesis for Ciclopirox's antifungal efficacy is its ability to chelate polyvalent metal cations, particularly iron (Fe³⁺). This action disrupts essential cellular processes in fungi by inhibiting metal-dependent enzymes crucial for metabolism and respiration.[1][2] Studies on Candida albicans have shown that treatment with Ciclopirox olamine leads to significant changes in the expression of genes involved in iron metabolism, further supporting the iron chelation theory.[2][3]

While this compound is also being investigated for its anti-cancer properties, which are thought to involve the inhibition of the Notch signaling pathway, there is currently no evidence to suggest that this pathway is a primary target for its antifungal activity.

Proposed Validation of Mechanism via Genetic Knockouts

To definitively validate the iron chelation mechanism of this compound's antifungal activity, a series of genetic knockout experiments in a model fungal organism, such as Saccharomyces cerevisiae or a clinically relevant species like Candida albicans, are proposed. The development of CRISPR-Cas9 technology for fungal gene editing makes such investigations highly feasible.[4][5]

The proposed experimental workflow would involve:

  • Selection of Target Genes: Based on gene expression studies of Ciclopirox-treated fungi, key genes involved in iron uptake and metabolism would be selected for knockout. Candidate genes in C. albicans include those encoding iron permeases (FTR1, FTR2), a siderophore transporter (SIT1), and an iron reductase (CFL1).[3]

  • Generation of Knockout Strains: Using CRISPR-Cas9 or other established gene deletion techniques, knockout strains for each target gene would be created.

  • Phenotypic Analysis: The knockout strains would be compared to the wild-type strain for their susceptibility to this compound and its active metabolite, Ciclopirox. A significant increase in resistance in the knockout strains would provide strong evidence for the involvement of the targeted gene in the drug's mechanism of action.

dot

Caption: Proposed workflow for validating this compound's mechanism of action.

Comparative Performance with Antifungal Alternatives

This compound (as Ciclopirox) demonstrates a broad spectrum of activity against various fungal pathogens. A comparison with other commonly used antifungal agents highlights its unique properties.

Antifungal AgentClassPrimary Mechanism of ActionSpectrum of ActivityReported Resistance
This compound (Ciclopirox) HydroxypyridoneIron ChelationVery Broad (Dermatophytes, Yeasts, Molds)Rare to none reported[6]
Fluconazole AzoleInhibition of ergosterol synthesisPrimarily yeasts (e.g., Candida)Increasing, especially in non-albicans Candida species
Itraconazole AzoleInhibition of ergosterol synthesisBroad (Yeasts, Molds, Dermatophytes)Reported in various fungal species
Terbinafine AllylamineInhibition of ergosterol synthesisPrimarily dermatophytesEmerging in some dermatophyte species
Amorolfine MorpholineInhibition of ergosterol synthesisBroad (Dermatophytes, Molds, Yeasts)Rare

Quantitative Data Summary

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of Ciclopirox against a range of fungal and bacterial isolates, demonstrating its broad-spectrum efficacy.

Organism TypeOrganismCiclopirox MIC Range (µg/mL)Reference
Dermatophytes Trichophyton rubrum0.03 - 0.25[7]
Trichophyton mentagrophytes0.03 - 0.25[7]
Microsporum canis0.03 - 0.25[7]
Yeasts Candida albicans0.001 - 0.25[7]
Malassezia furfur0.001 - 0.25[7]
Bacteria (Gram-positive) Staphylococcus aureus0.06 - 2[7]
Bacteria (Gram-negative) Escherichia coli0.06 - 2[7]

Detailed Experimental Protocols

Fungal Gene Knockout using CRISPR-Cas9 (Adapted for C. albicans)

This protocol provides a general framework for generating gene knockouts in C. albicans to validate the role of specific genes in this compound's mechanism of action.

Materials:

  • C. albicans wild-type strain

  • pV1093 plasmid (for Cas9 and gRNA expression)

  • Repair template DNA (synthetic oligonucleotide with desired deletion)

  • YPD medium

  • Nourseothricin (selection marker)

  • PCR reagents for verification

Procedure:

  • gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest (e.g., FTR1).

  • Plasmid Construction: Clone the gRNA sequence into the pV1093 plasmid.

  • Transformation: Transform the constructed plasmid and the repair template DNA into wild-type C. albicans cells using the lithium acetate method.

  • Selection: Plate the transformed cells on YPD agar containing nourseothricin to select for successful transformants.

  • Verification: Isolate genomic DNA from the selected colonies and perform PCR and Sanger sequencing to confirm the gene deletion.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against wild-type and knockout fungal strains.

Materials:

  • Wild-type and knockout fungal strains

  • This compound (or Ciclopirox) stock solution

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strains in appropriate liquid medium and adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.

Signaling Pathway and Logical Relationships

dot

Mechanism_of_Action cluster_cell Fungal Cell This compound This compound (Prodrug) Ciclopirox Ciclopirox (Active Drug) This compound->Ciclopirox Metabolism Iron Extracellular Fe³⁺ Ciclopirox->Iron Chelation Iron_Transporter Iron Transporters (e.g., FTR1, SIT1) Ciclopirox->Iron_Transporter Inhibition (Proposed) Metalloenzymes Metal-Dependent Enzymes (e.g., Cytochromes) Ciclopirox->Metalloenzymes Inhibition Iron->Iron_Transporter Uptake Intracellular_Iron Intracellular Fe³⁺ Iron_Transporter->Intracellular_Iron Intracellular_Iron->Metalloenzymes Cofactor Mitochondrial_Respiration Mitochondrial Respiration Metalloenzymes->Mitochondrial_Respiration Cellular_Metabolism Cellular Metabolism Metalloenzymes->Cellular_Metabolism Fungal_Growth Fungal Growth Inhibition Mitochondrial_Respiration->Fungal_Growth Cellular_Metabolism->Fungal_Growth

Caption: Proposed antifungal mechanism of this compound via iron chelation.

Conclusion

The validation of this compound's iron chelation-based mechanism of action through genetic knockouts is a critical next step in fully understanding its antifungal properties. The proposed experimental framework, leveraging CRISPR-Cas9 technology, offers a clear path to achieving this validation. Comparative data indicates that this compound's active metabolite, Ciclopirox, is a potent, broad-spectrum antifungal with a low propensity for resistance, making it a valuable agent in the current landscape of rising antifungal resistance. Further research employing the outlined genetic and microbiological techniques will be instrumental in solidifying our understanding of this important antifungal compound.

References

A Comparative Analysis of Fosciclopirox and its Functional Analogs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fosciclopirox, a novel anticancer agent, and its functional analogs. The focus is on their performance in preclinical and clinical settings, supported by experimental data and detailed methodologies.

This compound (CPX-POM) is a prodrug of Ciclopirox (CPX), an established antifungal agent that has been repurposed for its anticancer properties.[1] this compound was developed to overcome the poor aqueous solubility and oral bioavailability of Ciclopirox, allowing for systemic administration and targeted delivery to the urinary tract, making it a promising candidate for bladder cancer therapy.[1] The primary anticancer mechanism of its active metabolite, Ciclopirox, involves the inhibition of the Notch signaling pathway through the targeting of the γ-secretase complex.[2] Additionally, Ciclopirox is known to chelate iron, which is crucial for the activity of various enzymes involved in cell proliferation.

Given the limited availability of direct structural analogs of this compound with comparative anticancer data, this guide will focus on a comparative analysis with its active metabolite, Ciclopirox, and other non-structurally related γ-secretase inhibitors that serve as functional analogs. This comparison will provide valuable insights into the therapeutic potential of targeting the γ-secretase pathway in oncology.

Data Presentation: Comparative Performance of this compound and Functional Analogs

The following tables summarize the available quantitative data on the in vitro and in vivo activities of Ciclopirox and other selected γ-secretase inhibitors.

Table 1: In Vitro Anticancer Activity of Ciclopirox (Active Metabolite of this compound)

Cancer Cell LineCell TypeIC50 (µM)Reference
Rh30Rhabdomyosarcoma1.5 - 4.9[3]
RDRhabdomyosarcoma1.5 - 4.9[3]
MDA-MB-231Breast Cancer1.5 - 4.9[3]
MCF7Breast Cancer1.5 - 4.9[4]
A549Lung Cancer1.5 - 4.9[3]
HT29Colon Cancer1.5 - 4.9[3]
sk-Hep1Hepatocellular CarcinomaLow IC50[5]
Huh7Hepatocellular CarcinomaLow IC50[5]
T24Bladder CancerNot specified[6]
HT-1376Bladder CancerNot specified[6]
UM-UC-3Bladder CancerNot specified[6]

Table 2: In Vivo Anticancer Activity of this compound

Animal ModelCancer TypeDosingKey FindingsReference
N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse modelBladder Cancer25 - 200 mg/kg, IP, once daily for 4 weeksSignificant decrease in bladder weight, migration to lower stage tumors, reduction in proliferation index.[6]
N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse modelHigh-Grade Urothelial Cancer235 mg/kg and 470 mg/kg, IP, once daily for 4 weeksSignificantly decreased bladder weight (surrogate for tumor volume), migration to lower stage tumors.[7][2]

Table 3: Preclinical and Clinical Overview of Selected γ-Secretase Inhibitors (Functional Analogs)

CompoundCancer Type (Preclinical/Clinical)Key Preclinical FindingsKey Clinical FindingsReference
Nirogacestat Desmoid Tumors, Ovarian Granulosa Cell Tumors, Multiple MyelomaEnhances activity of BCMA-directed therapies in multiple myeloma models.[8]Phase 3 DeFi trial showed significant improvement in progression-free survival in desmoid tumors. Manageable safety profile.[9][10][11][8][9][10][11]
Crenigacestat Non-Hodgkin Lymphoma, B-cell Chronic Lymphocytic Leukemia, Solid TumorsPotent activity in the nanomolar range in several cell lines from solid and hematological malignancies.[12]Phase 1 trial showed low clinical efficacy in relapsed/refractory T-ALL and T-LBL. Combination with prednisone induced disease stabilization in some patients with advanced solid tumors.[12][12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15][16][17]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ciclopirox) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[14]

In Vivo Orthotopic Bladder Cancer Model

This protocol describes the establishment of an orthotopic bladder cancer model in mice, which is crucial for evaluating the in vivo efficacy of therapeutic agents like this compound.[18][19]

Materials:

  • Female C57BL/6J mice

  • Murine bladder cancer cell line (e.g., MB49)

  • Anesthetics

  • Catheter

  • Poly-L-lysine (PLL) solution

  • Cell culture medium

Procedure:

  • Animal Preparation: Anesthetize the mice and place them in a supine position.

  • Bladder Catheterization: Gently insert a catheter into the bladder via the urethra.

  • Bladder Pre-treatment: Instill 50 µL of PLL solution into the bladder to enhance tumor cell adhesion. After a brief incubation, empty the bladder.[18]

  • Tumor Cell Instillation: Instill a suspension of bladder cancer cells (e.g., 1 x 10^5 cells in 50 µL of medium) into the bladder through the catheter.[18]

  • Tumor Growth and Monitoring: Allow the tumors to grow for a specified period. Tumor growth can be monitored using non-invasive imaging techniques such as ultrasound or by measuring biomarkers if the cell line is engineered to express them.[20]

  • Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the mice according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).

  • Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the bladders. Tumor size and weight are measured to assess the efficacy of the treatment. Histopathological analysis can also be performed.[7][2]

Mandatory Visualization

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and its functional analogs.

Fosciclopirox_Mechanism_of_Action cluster_intracellular Intracellular This compound This compound (Prodrug) Ciclopirox Ciclopirox (Active Metabolite) This compound->Ciclopirox Metabolism by Phosphatases Phosphatases GammaSecretase γ-Secretase Complex Ciclopirox->GammaSecretase Phosphatases->Ciclopirox NICD Notch Intracellular Domain (NICD) NotchReceptor Notch Receptor NotchReceptor->NICD Nucleus Nucleus NICD->Nucleus Translocation GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Activation Proliferation Cell Proliferation Survival, Angiogenesis GeneTranscription->Proliferation Promotes

Caption: Mechanism of action of this compound.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Development CellProliferation Cell Proliferation Assays (e.g., MTT) ApoptosisAssay Apoptosis Assays (e.g., Annexin V) MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for Notch pathway) Toxicity Toxicity and Pharmacokinetics MechanismOfAction->Toxicity Lead Candidate Selection Efficacy Efficacy in Animal Models (e.g., Orthotopic Bladder Cancer) Biomarker Biomarker Analysis Phase1 Phase I Trials (Safety and Dosing) Efficacy->Phase1 IND Submission Phase2 Phase II Trials (Efficacy) Phase3 Phase III Trials (Pivotal Efficacy)

Caption: Preclinical evaluation workflow for anticancer drugs.

References

A Comparative Analysis of Fosciclopirox and Standard Therapies in Urothelial and Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel anticancer agent Fosciclopirox with established therapies for non-muscle invasive bladder cancer (NMIBC), muscle-invasive bladder cancer (MIBC), and relapsed/refractory acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on available preclinical and clinical data.

This compound (CPX-POM) is a prodrug of Ciclopirox (CPX), an antifungal agent that has shown significant anticancer activity.[1] this compound is designed to overcome the poor bioavailability of Ciclopirox, allowing for systemic administration and targeted delivery to the urinary tract.[1][2] This guide will delve into the mechanism of action, experimental data, and clinical outcomes of this compound in comparison to standard-of-care treatments for the aforementioned malignancies.

Mechanism of Action: A Multi-pronged Attack on Cancer Signaling

This compound, through its active metabolite Ciclopirox, exhibits a multi-faceted mechanism of action that disrupts key cancer signaling pathways.

  • Inhibition of Notch Signaling: Ciclopirox directly targets the γ-secretase complex, binding to Presenilin 1 and Nicastrin. This inhibition prevents the activation of Notch signaling, a critical pathway for cancer cell proliferation, survival, and stemness.[1]

  • Modulation of Wnt and Hedgehog Pathways: Preclinical studies have demonstrated that Ciclopirox can also significantly reduce the expression of genes involved in the Wnt and Hedgehog signaling pathways, further contributing to its anti-tumor effects.[3]

  • Induction of Cell Cycle Arrest and Apoptosis: Ciclopirox has been shown to induce cell cycle arrest at the S and G0/G1 phases and promote apoptosis in cancer cells.[1][4]

  • mTORC1 Signaling Inhibition: Ciclopirox activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth and proliferation.

The following diagram illustrates the primary mechanism of action of this compound's active metabolite, Ciclopirox, on the Notch signaling pathway.

Fosciclopirox_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Complex (Presenilin 1, Nicastrin) Notch_Receptor->Gamma_Secretase Cleavage by Notch_Ligand Notch Ligand (from adjacent cell) Notch_Ligand->Notch_Receptor Binding NICD Notch Intracellular Domain (NICD) CSL CSL NICD->CSL Translocates to nucleus and binds to Target_Genes Target Gene Expression (e.g., Hes1, Hey1) CSL->Target_Genes Activates Proliferation Cell Proliferation, Survival, Stemness Target_Genes->Proliferation This compound This compound (Prodrug) Ciclopirox Ciclopirox (CPX) (Active Metabolite) This compound->Ciclopirox Metabolism Ciclopirox->Gamma_Secretase Inhibits Gamma_Secretase->NICD Releases

Caption: this compound's active metabolite, Ciclopirox, inhibits the γ-secretase complex, blocking Notch signaling.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the available quantitative data for this compound and standard-of-care treatments in bladder cancer and AML.

Non-Muscle Invasive Bladder Cancer (NMIBC)
TreatmentMechanism of ActionEfficacy DataReference
This compound (Ciclopirox) γ-secretase inhibitor (Notch pathway), Wnt/Hedgehog pathway inhibitorPreclinical: IC50 of 2-4 µM in bladder cancer cell lines.[3][3]
Mitomycin C (Intravesical) Alkylating agent, inhibits DNA synthesis1-year recurrence-free survival: 97% (neoadjuvant) vs 89% (control).[5] 12-month recurrence-free survival: 84% (neoadjuvant) vs 91% (standard).[6] Pooled recurrence-free survival: 67.2%.[7][5][6][7]
Gemcitabine (Intravesical) DNA synthesis inhibitor4-year recurrence-free survival: 35% vs 47% (saline).[8] 3-month complete response: 84.8%.[9] 12-month recurrence-free survival: 76.5%.[9] Pooled recurrence-free survival: 69.5%.[7][7][8][9]
BCG (Intravesical Immunotherapy) Broad immune stimulationRecurrence prevention in 60-70% of patients.[10] 5-year recurrence-free survival: 69% (after 2 induction courses).[11] Complete response in BCG-unresponsive CIS: 44% at 3 months, 25% at 12 months.[12] In combination with ANKTIVA®: 71% complete response rate in BCG-unresponsive NMIBC CIS.[13][10][11][12][13]
Muscle-Invasive Bladder Cancer (MIBC)
TreatmentMechanism of ActionEfficacy DataReference
This compound γ-secretase inhibitor (Notch pathway), Wnt/Hedgehog pathway inhibitorPreclinical (BBN mouse model): Significant decrease in bladder weight, migration to lower stage tumors with 235 mg/kg and 470 mg/kg doses.[1] Phase 1 (solid tumors): MTD of 900 mg/m².[14][1][14]
Gemcitabine + Cisplatin (Neoadjuvant) DNA synthesis inhibitorsPathologic response (15] Complete pathologic response (ypT0N0): 19%.[15] 2-year overall survival: 93%.[15] 5-year overall survival: 79%.[15] Another study showed a pT0 proportion of 26% and 16][15][16][17][18]
Relapsed/Refractory Acute Myeloid Leukemia (AML)
TreatmentMechanism of ActionEfficacy DataReference
This compound (Ciclopirox) γ-secretase inhibitor (Notch pathway)Preclinical: IC50 of 2.5-4 µM in AML cell lines.[4] Phase 1b/2a (in progress): 900 mg/m² once daily for 5 days.[4][4]
Gilteritinib (for FLT3-mutated AML) FLT3 tyrosine kinase inhibitorOverall response rate (ORR): 54.3% in patients relapsed after allo-SCT.[19] Median Overall Survival (OS): 9.3 months vs 5.6 months for salvage chemotherapy.[20] Complete Remission (CR) + CR with incomplete recovery (CRi): 30%.[21][19][20][21]
Salvage Chemotherapy (e.g., MEC) Various cytotoxic mechanismsRemission rate (CR/CRi) with Uproleselan + MEC: 41%.[22] Median OS: 8.8 months.[22][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the published this compound studies.

Preclinical Bladder Cancer Studies
  • Cell Lines and Culture: High-grade human bladder cancer cell lines (e.g., T24, 253JBV) were utilized.[3]

  • Cell Proliferation, Colony Formation, and Bladdosphere Formation Assays: Standard assays were conducted to evaluate the in vitro anticancer activity of Ciclopirox, with IC50 values determined.[3]

  • Cell Cycle Analysis: Flow cytometry was used to assess the effect of Ciclopirox on cell cycle distribution.[1]

  • In Vivo BBN Mouse Model: The N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced bladder cancer model in mice was used to evaluate the in vivo efficacy of this compound (CPX-POM). This compound was administered via intraperitoneal injection.[1]

Clinical Trial Protocols
  • This compound in MIBC (NCT04608045): This is a Phase 1 expansion cohort study in cisplatin-ineligible MIBC patients scheduled for cystectomy.[1]

  • This compound in NMIBC (NCT04525131): A Phase 2 trial in newly diagnosed and recurrent urothelial cancer patients scheduled for transurethral resection of bladder tumors (TURBT).[1]

  • This compound in AML (NCT04956042): An open-label, Phase 1B/2A study to characterize the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound administered alone and in combination with cytarabine in patients with relapsed/refractory AML.[23]

The following workflow diagram illustrates a typical preclinical evaluation process for an anticancer agent like this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Lines Select Cancer Cell Lines Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Lines->Proliferation Clonogenicity Clonogenicity Assay Proliferation->Clonogenicity Spheroid Spheroid Formation Assay Clonogenicity->Spheroid Cell_Cycle Cell Cycle Analysis Spheroid->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot) Apoptosis->Mechanism Animal_Model Select Animal Model (e.g., BBN Mouse Model) Mechanism->Animal_Model Promising Results Treatment Administer Drug (e.g., this compound) Animal_Model->Treatment Tumor_Growth Monitor Tumor Growth and Animal Health Treatment->Tumor_Growth Endpoint Endpoint Analysis (e.g., Tumor Weight, Histology, Biomarkers) Tumor_Growth->Endpoint Phase1 Phase 1 (Safety, MTD) Endpoint->Phase1 Positive Efficacy Phase2 Phase 2 (Efficacy) Phase1->Phase2

Caption: A generalized workflow for the preclinical to clinical development of a new anticancer drug.

Conclusion

This compound represents a promising new therapeutic agent with a unique mechanism of action that targets fundamental cancer signaling pathways. The preclinical data in bladder cancer are encouraging, and ongoing clinical trials will provide a clearer picture of its efficacy and safety in various cancer types. This guide provides a snapshot of the current data, allowing for an informed comparison with existing therapies. As more data from the ongoing this compound clinical trials become available, a more direct and comprehensive comparison with standard-of-care treatments will be possible.

The logical relationship between this compound as a prodrug and its active metabolite is depicted in the following diagram.

Fosciclopirox_Prodrug_Concept This compound This compound (CPX-POM) - Prodrug - Systemically Administered Metabolism Metabolized in Blood This compound->Metabolism Ciclopirox Ciclopirox (CPX) - Active Metabolite - Exerts Anticancer Effect Metabolism->Ciclopirox Target Cancer Cell Ciclopirox->Target Acts on

References

Fosciclopirox: A Novel Strategy to Potentiate Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synergistic Effects of Modulating Notch and Wnt Signaling in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

The emergence of immunotherapy has revolutionized cancer treatment, yet a significant number of patients exhibit primary or acquired resistance. A key factor in this resistance is the "cold" tumor microenvironment (TME), characterized by a lack of immune cell infiltration and an abundance of immunosuppressive factors. Fosciclopirox, a novel investigational agent, presents a promising strategy to convert these cold tumors into "hot," immune-responsive environments. This guide provides a comparative analysis of this compound's mechanism of action and the preclinical evidence supporting its potential synergy with immunotherapy, benchmarked against other modulators of the Notch and Wnt signaling pathways.

This compound: Mechanism of Action

This compound is a prodrug of the well-established antifungal agent Ciclopirox (CPX). Its primary mechanism of action in the context of oncology is the inhibition of the γ-secretase complex. This inhibition has a dual effect on two critical oncogenic signaling pathways: the Notch and Wnt pathways.

  • Notch Signaling Inhibition: By blocking γ-secretase, this compound prevents the cleavage and activation of Notch receptors. Dysregulated Notch signaling is implicated in tumor progression and the suppression of anti-tumor immunity. Inhibition of this pathway can lead to reduced tumor cell proliferation, decreased cancer stem cell self-renewal, and modulation of the TME to favor immune infiltration.

  • Wnt Signaling Inhibition: The Wnt/β-catenin pathway is another crucial driver of tumorigenesis and immune evasion. Aberrant Wnt signaling has been shown to exclude T cells from the TME. This compound, through its downstream effects, can disrupt this pathway, thereby promoting the infiltration and activity of cytotoxic T lymphocytes.

The following diagram illustrates the proposed mechanism of action of this compound:

Fosciclopirox_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Notch_ICD Notch Intracellular Domain (NICD) Gamma_Secretase->Notch_ICD Cleaves Notch Receptor to release This compound This compound (Prodrug) Ciclopirox Ciclopirox (Active Drug) This compound->Ciclopirox Metabolism Ciclopirox->Gamma_Secretase Inhibits Wnt_Pathway Wnt/β-catenin Pathway Ciclopirox->Wnt_Pathway Inhibits Gene_Transcription Target Gene Transcription Wnt_Pathway->Gene_Transcription Activates Notch_ICD->Gene_Transcription Activates Tumor_Effects ↓ Tumor Proliferation ↓ Cancer Stem Cells ↑ Immune Infiltration Gene_Transcription->Tumor_Effects Leads to

Caption: Mechanism of this compound Action.

Comparative Analysis: this compound vs. Other Pathway Modulators

While direct preclinical studies combining this compound with immunotherapy are not yet published, a strong rationale for its synergistic potential can be drawn from studies of other γ-secretase, Notch, and Wnt pathway inhibitors. The following tables summarize key preclinical findings for these comparator agents.

Table 1: Preclinical Performance of γ-Secretase and Notch Inhibitors in Combination with Immunotherapy or Chemotherapy
CompoundCancer ModelCombination AgentKey FindingsReference
MK-0752 Breast Cancer (Tumorgraft)DocetaxelEnhanced efficacy of docetaxel; Reduced cancer stem cell populations (CD44+/CD24-, ALDH+).[1][2]
RO4929097 Pancreatic, Colon, NSCLC (Xenografts)MonotherapyShowed anti-tumor activity as a single agent; induced a less transformed, slower-growing phenotype.[3][4]
Crenigacestat (LY3039478) Advanced Solid TumorsTaladegib, LY3023414, or AbemaciclibCombination was poorly tolerated with limited clinical activity.[5]
Table 2: Preclinical Performance of Wnt Pathway Inhibitors in Combination with Immunotherapy
CompoundCancer ModelCombination AgentKey FindingsReference
LGK974 Melanoma, NSCLC (Transgenic models)anti-PD-1Overcame resistance to anti-PD-1; Reversed dendritic cell tolerization; Reduced recruitment of myeloid-derived suppressor cells.[6][7]
Wnt Inhibition (General) Glioblastoma (Homograft model)anti-PD-1Augmented efficacy of anti-PD-1; Increased infiltration of CD4+ and CD8+ T cells; Increased IFNγ secretion in the TME.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used in the preclinical evaluation of cancer immunotherapies.

In Vivo Tumor Xenograft/Homograft Model

A typical experimental workflow for evaluating the synergy between a pathway inhibitor and immunotherapy in a mouse model is as follows:

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Tumor Cell Implantation Growth Tumor Growth (to palpable size) Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Drug Administration (e.g., Oral Gavage, IP Injection) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Harvest Tumor & Spleen Harvest Endpoint->Harvest FACS Flow Cytometry (Immune Cell Profiling) Harvest->FACS IHC Immunohistochemistry Harvest->IHC

Caption: In Vivo Experimental Workflow.

  • Cell Culture and Implantation: Human or murine cancer cell lines are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) in a sterile suspension (e.g., PBS or Matrigel) are subcutaneously or orthotopically implanted into immunocompetent or immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, this compound alone, Immunotherapy alone, Combination).

  • Treatment Administration: this compound or the comparator agent is administered according to a predetermined schedule and route (e.g., oral gavage daily). The immunotherapy agent (e.g., anti-PD-1 antibody) is typically administered via intraperitoneal injection (e.g., twice weekly).

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is monitored as an indicator of toxicity. The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Tissue Harvest and Analysis: At the endpoint, tumors and spleens are harvested. Tumors are processed for flow cytometry, immunohistochemistry, and/or gene expression analysis.

Tumor Digestion and Flow Cytometry for Immune Cell Profiling
  • Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Leukocyte Isolation: The single-cell suspension is often enriched for leukocytes using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Antibody Staining: The isolated cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).

  • Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the TME.

Conclusion and Future Directions

This compound, with its unique dual-inhibitory action on the Notch and Wnt signaling pathways, holds significant promise as a synergistic partner for cancer immunotherapy. The preclinical data from other γ-secretase and Wnt pathway inhibitors strongly suggest that this compound could effectively remodel the tumor microenvironment, transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint blockade.

Future preclinical studies should focus on directly evaluating the combination of this compound with various immunotherapy agents (e.g., anti-PD-1, anti-CTLA-4) in immunocompetent syngeneic and patient-derived xenograft models. Such studies will be critical to elucidate the precise immunological changes induced by this combination and to identify predictive biomarkers for patient selection in future clinical trials. The development of this compound represents a compelling opportunity to expand the reach and efficacy of cancer immunotherapy.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。